molecular formula C9H15N B064856 2-Ethylidenehexahydro-1H-pyrrolizine CAS No. 174148-43-7

2-Ethylidenehexahydro-1H-pyrrolizine

Cat. No.: B064856
CAS No.: 174148-43-7
M. Wt: 137.22 g/mol
InChI Key: WWTKSSAAIDKRSN-WAPJZHGLSA-N
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Description

2-Ethylidenehexahydro-1H-pyrrolizine (CAS 174148-43-7) is a versatile pyrrolizidine derivative of significant interest in advanced chemical and pharmacological research. This compound features a saturated, bicyclic pyrrolizine scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous biologically active alkaloids and synthetic pharmaceuticals. The pyrrolizine core is a foundational building block for synthesizing a wide range of derivatives. Recent scientific reviews highlight that modern synthetic approaches for such frameworks primarily focus on cyclization of acyclic precursors or modification of pyrrolidine derivatives . This compound serves as a critical intermediate in developing novel substances for investigating chemical synaptic transmission. Research into structurally related hexahydro-1H-pyrrolizine compounds has identified their potential in controlling synaptic transmission by modulating neuronal nicotinic acetylcholine receptors, offering research pathways for neurological disorders . Beyond neuroscience, the pyrrolizine scaffold is a promising structure in anticancer research, with various derivatives demonstrating potent antitumor properties and serving as inspirations for new drug design . The saturated pyrrolizidine system also forms the structural basis for hundreds of natural alkaloids . Researchers value this compound for its utility in constructing complex, nitrogen-bridged heterocyclic frameworks essential for exploring new chemical spaces and developing potential therapeutic agents. Research Applications: • Neuroscience & Neuropharmacology Research • Medicinal Chemistry & Drug Discovery • Synthetic Organic Chemistry & Method Development • Alkaloid Synthesis & Natural Product Research Please handle this product with care. It is intended for research purposes only in a controlled laboratory setting by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6Z)-6-ethylidene-1,2,3,5,7,8-hexahydropyrrolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8-6-9-4-3-5-10(9)7-8/h2,9H,3-7H2,1H3/b8-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTKSSAAIDKRSN-WAPJZHGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC2CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC2CCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic analysis (NMR, IR, MS) of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the spectroscopic characterization of 2-Ethylidenehexahydro-1H-pyrrolizine . This compound represents a specific subclass of the pyrrolizidine alkaloid (PA) family, distinguished by an exocyclic double bond at the C2 position, contrasting with the hepatotoxic 1,2-endocyclic unsaturated PAs.

The following protocols and analyses are designed for researchers requiring absolute structural confirmation of this scaffold, often encountered as a synthetic intermediate or a metabolic degradation product.

Technical Monograph & Characterization Protocols

Structural Elucidation Strategy

The characterization of 2-ethylidenehexahydro-1H-pyrrolizine requires a multi-modal approach. Unlike simple aliphatic amines, the fused bicyclic system introduces rigid conformational constraints (envelope/twist forms) that complicate NMR spectra. Furthermore, the E/Z stereochemistry of the ethylidene side chain is a critical quality attribute.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for confirming identity and purity, moving from bulk property analysis to stereochemical assignment.

G cluster_decision Decision Point: Isomerism Start Crude Isolate/Synthesized Material MS_Step 1. Mass Spectrometry (GC-MS/ESI) Determine MW & Fragmentation Pattern Start->MS_Step Molecular Ion Check IR_Step 2. FTIR Spectroscopy Confirm Exocyclic C=C & Bohlmann Bands MS_Step->IR_Step Functional Group ID NMR_1H 3. 1H NMR (600 MHz) Integration & Scalar Coupling Analysis IR_Step->NMR_1H Purity Assessment NMR_2D 4. 2D NMR (HSQC, HMBC, NOESY) Connectivity & E/Z Stereochemistry NMR_1H->NMR_2D Stereochem Assignment Final Validated Structure (2-Ethylidenehexahydro-1H-pyrrolizine) NMR_2D->Final Confirmation

Caption: Logical workflow for the structural validation of pyrrolizidine derivatives, prioritizing molecular weight confirmation followed by stereochemical elucidation.

Mass Spectrometry (MS) Profiling

For pyrrolizidines, MS is not just for molecular weight determination; the fragmentation pattern is a fingerprint of the ring system.

Mechanistic Insight

The ionization of 2-ethylidenehexahydro-1H-pyrrolizine (


, MW 137.22) typically proceeds via nitrogen-directed 

-cleavage. Unlike 1,2-unsaturated PAs which undergo Retro-Diels-Alder (RDA) reactions, the saturated ring system with an exocyclic double bond favors side-chain allylic cleavages and ring opening.
Key Diagnostic Ions (EI-MS, 70 eV)
m/z ValueIon IdentityMechanistic Origin
137

Molecular ion (often significant intensity due to tertiary amine stability).
122

Loss of the terminal methyl group from the ethylidene side chain.
108

Loss of the ethyl group (cleavage at the exocyclic double bond).
82/83 Pyrrolizidine CoreCharacteristic bicyclic fragments (breaking of the C-C bonds in the ring).
96

Fragmentation of the pyrrolidine ring; diagnostic for the bicyclic core.
Experimental Protocol: GC-MS Analysis
  • Sample Prep: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM). Do not use protic solvents like methanol if derivatization is planned, though for direct injection, methanol is acceptable.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Temperature Program: Hold 60°C for 1 min, ramp 10°C/min to 280°C.

  • Validation: The retention time must be compared against a known hydrocarbon standard (Covats Index) as PAs can tail on active sites.

Infrared Spectroscopy (FTIR)

IR is the primary tool for assessing the "state" of the nitrogen lone pair and the nature of the unsaturation.

Critical Spectral Features
  • Bohlmann Bands (2700–2800 cm⁻¹):

    • Significance: These bands appear only if the nitrogen lone pair is anti-periplanar to at least two adjacent C-H bonds (

      
      -fused ring junction).
      
    • Observation: In 2-ethylidenehexahydro-1H-pyrrolizine, the ring fusion is typically cis (due to geometric constraints of two 5-membered rings), often leading to the absence or weak intensity of these bands compared to quinolizidines.

  • C=C Stretch (1660–1690 cm⁻¹):

    • The exocyclic double bond exhibits a medium-intensity band. It will be at a higher frequency than conjugated endocyclic double bonds.

  • Absence of N-H:

    • Confirm absence of bands >3200 cm⁻¹ to verify the tertiary amine status.

Nuclear Magnetic Resonance (NMR)

This is the definitive method for determining the


 configuration of the ethylidene group.
H NMR (600 MHz, CDCl )

The spectrum will be complex due to the diastereotopic nature of the ring protons.

PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2' 5.20 – 5.45Quartet (q) or qt

Olefinic proton . The chemical shift is diagnostic for

geometry.
H-7a 3.60 – 4.10Multiplet-Bridgehead proton . Deshielded by Nitrogen and proximity to the double bond.
H-3 3.00 – 3.50Multiplet-

-protons to Nitrogen. Diastereotopic (eq/ax).
H-5 2.50 – 3.10Multiplet-

-protons to Nitrogen (other ring).
CH

1.60 – 1.75Doublet (d)

Allylic Methyl . Shows allylic coupling to H-2'.
H-1, H-6, H-7 1.50 – 2.20Complex M-Ring methylene envelope.
Stereochemical Determination ( vs )

The ethylidene group can exist in two geometric isomers.

  • NOESY Experiment: This is the mandatory self-validating step.

    • Z-isomer: Strong NOE correlation between the Olefinic Proton (H-2') and the Bridgehead Proton (H-7a) or H-1 protons.

    • E-isomer: Strong NOE correlation between the Methyl Group and the Bridgehead Proton (H-7a) .

C NMR Analysis
  • C=C Quaternary (C2): ~135-145 ppm.

  • C=C Methine (C2'): ~115-125 ppm.

  • Bridgehead (C7a): ~65-75 ppm (Deshielded by N).

  • 
    -Carbons (C3, C5):  ~50-60 ppm.
    
Experimental Protocol: NMR Sample Preparation
  • Solvent Choice: Use CDCl

    
      (Chloroform-d) neutralized with basic alumina if the sample is acid-sensitive. PAs can protonate with trace acid in old chloroform, causing shift drifts.
    
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Acquisition:

    • Run standard 1D

      
      H.
      
    • Run HSQC (Heteronuclear Single Quantum Coherence) to assign protons to carbons.

    • Run NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500ms for stereochemical assignment.

References

  • Logie, C. G., et al. (1994).[1] Proton NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 37(1), 43-109. Link

  • Roeder, E. (1990). Carbon-13 NMR spectroscopy of pyrrolizidine alkaloids. Phytochemistry, 29(1), 11-29. Link

  • El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282. Link

  • Colegate, S. M., et al. (2005). Pyrrolizidine Alkaloids: Chemistry, Metabolism, Biology and Safety.[2] In Poisonous Plants: Global Research and Solutions.[3] CABI Publishing. Link

Sources

Quantum chemical calculations for 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Ethylidenehexahydro-1H-pyrrolizine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrrolizidine alkaloid scaffold is a recurring motif in numerous natural products, exhibiting a wide spectrum of biological activities, from pronounced toxicity to significant pharmacological potential.[1][2] 2-Ethylidenehexahydro-1H-pyrrolizine represents a fundamental yet intriguing member of this class, featuring a saturated bicyclic core and an exocyclic double bond that introduces distinct stereochemical and electronic properties. Understanding these properties at a quantum mechanical level is paramount for applications in drug design, toxicology, and synthetic chemistry. This technical guide provides a comprehensive framework for performing high-fidelity quantum chemical calculations on this molecule, grounded in Density Functional Theory (DFT) and Hartree-Fock (HF) methodologies. We emphasize the rationale behind methodological choices, present self-validating computational protocols, and offer a clear pathway for interpreting the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolizidine Core

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and pharmacology.[3][4][5] Among these, the pyrrolizidine core, a bicyclic 5-5 system with a bridging nitrogen atom, is of particular interest.[6] Molecules containing this structure, known as pyrrolizidine alkaloids (PAs), are known for their hepatotoxicity, which is primarily linked to the presence of a double bond in the C1-C2 position of the necine base.[2][7] However, the diverse chemistry of PAs has also led to the development of important drugs, such as Ketorolac, an anti-inflammatory agent.[6]

2-Ethylidenehexahydro-1H-pyrrolizine serves as an excellent model system. It lacks the C1-C2 double bond associated with high toxicity but possesses other key structural features: a strained, fused-ring system, a stereogenic nitrogen atom, and an ethylidene substituent that can exist as E/Z isomers. Computational chemistry provides a powerful, non-hazardous alternative to experimental studies for elucidating the structural and electronic landscape of such molecules, offering insights that can guide synthesis and predict reactivity.[1]

Foundational Theory: Selecting the Right Computational Approach

The cornerstone of any quantum chemical study is the selection of an appropriate theoretical method and basis set. This choice is a critical balance between computational cost and desired accuracy.

The Methodological Dilemma: Hartree-Fock vs. Density Functional Theory

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[8] Its primary advantage is its simplicity and computational efficiency relative to more complex methods. However, HF theory inherently neglects the correlated motion of electrons, which can lead to inaccuracies, particularly in predicting reaction energies and electronic properties.[8][9] Despite this, for certain systems, particularly some zwitterions, HF has been shown to outperform DFT in reproducing experimental geometries due to issues with delocalization in some DFT functionals.[10]

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-to-large molecules.[11] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. It includes an approximation for the exchange-correlation energy, which accounts for the electron correlation neglected in HF.[11]

For a molecule like 2-Ethylidenehexahydro-1H-pyrrolizine, DFT is generally the recommended approach. Hybrid functionals, which mix a portion of exact HF exchange with DFT exchange and correlation, offer a robust balance of accuracy and cost.[11][12]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A highly popular and extensively validated hybrid functional that often provides excellent geometric structures and reasonable energies for organic molecules.[12][13]

  • TPSSh (Tao, Perdew, Staroverov, Scuseria hybrid): A meta-GGA hybrid functional that has demonstrated superior performance for predicting NMR chemical shifts, a key property for structural elucidation.[14]

The Language of Electrons: Choosing a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[15] The size and type of the basis set directly impact the accuracy of the calculation.

Pople Style Basis Sets: These are widely used and offer a systematic way to improve accuracy.[16][17]

  • 6-31G(d): A split-valence basis set with d-type polarization functions on heavy (non-hydrogen) atoms. This is a good, cost-effective choice for initial geometry optimizations.[18]

  • 6-311+G(d,p): A triple-split valence basis set. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs (like on the nitrogen atom) and regions of space far from the nuclei. The "(d,p)" indicates polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately modeling bond angles and geometries.[19] This basis set represents a high standard for final energy calculations and property predictions.

Correlation-Consistent Basis Sets: Developed by Dunning, sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed to systematically converge towards the complete basis set limit and are considered the state-of-the-art for highly accurate correlated calculations.[15][18]

The Computational Workflow: A Step-by-Step Guide

A successful computational study follows a logical and self-validating workflow. The following diagram and protocol outline the essential steps for characterizing 2-Ethylidenehexahydro-1H-pyrrolizine.

G Computational Workflow for 2-Ethylidenehexahydro-1H-pyrrolizine cluster_prep 1. Initial Structure Preparation cluster_quantum 2. Quantum Mechanical Calculation cluster_validation 3. Validation & Refinement cluster_analysis 4. Property Analysis & Interpretation mol_build Build E/Z Isomers of the Molecule conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->opt freq Frequency Analysis opt->freq validation Check for Imaginary Frequencies freq->validation refine Refine Geometry or Find Transition State validation->refine Imaginary Frequency Found single_point Single-Point Energy Calculation (e.g., B3LYP/6-311+G(d,p)) validation->single_point No Imaginary Frequencies (True Minimum) refine->opt thermo Thermodynamic Properties (ZPE, Enthalpy, Gibbs Free Energy) single_point->thermo electronic Electronic Properties (HOMO-LUMO, Dipole Moment) single_point->electronic nmr NMR Chemical Shifts (GIAO Method, e.g., TPSSh) single_point->nmr output Data Interpretation & Reporting thermo->output electronic->output nmr->output

Caption: A comprehensive workflow for the quantum chemical analysis of molecular properties.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the steps for calculating the equilibrium geometry and vibrational frequencies of the (E)-2-Ethylidenehexahydro-1H-pyrrolizine isomer using the Gaussian software package as an example.

Step 1: Input File Creation Create a text file (e.g., molecule_opt_freq.com) containing the molecular specification and calculation keywords.

  • Causality: The #p B3LYP/6-31G(d) Opt Freq line is the core instruction. B3LYP/6-31G(d) specifies our chosen method and basis set for a balance of speed and accuracy in the initial structural search. Opt requests a geometry optimization to find the nearest local energy minimum. Freq requests a frequency calculation, which is essential to (a) verify the nature of the stationary point (a minimum has all positive frequencies) and (b) compute thermodynamic data. The 0 1 specifies a total charge of 0 and a spin multiplicity of 1 (singlet state), appropriate for this closed-shell molecule.

Step 2: Execution Run the calculation using the appropriate command for your system (e.g., g16 < molecule_opt_freq.com > molecule_opt_freq.log).

Step 3: Verification of the Optimized Structure After the calculation completes, open the output log file (molecule_opt_freq.log).

  • Confirm Normal Termination: Search for the message "Normal termination of Gaussian".

  • Check for Imaginary Frequencies: Search for the "Frequencies --" section. A true minimum energy structure will have zero imaginary frequencies. If one is found, it indicates a transition state, and the calculation should be re-run from a distorted geometry, often guided by the vibrational mode of the imaginary frequency.

Step 4: High-Accuracy Energy Refinement Once a true minimum is confirmed, use its optimized geometry for a more accurate single-point energy calculation with a larger basis set.

  • Causality: This "single-point" calculation does not re-optimize the geometry. It leverages the computationally cheaper geometry from the smaller basis set and applies the more expensive, higher-accuracy basis set (6-311+G(d,p)) to get a more reliable electronic energy. This is a standard and efficient practice in computational chemistry.

Data Interpretation: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.

Structural and Thermodynamic Parameters

The primary outputs are the optimized Cartesian coordinates, which define the molecule's 3D structure, and the thermodynamic properties derived from the frequency calculation.

Table 1: Calculated Properties for (E)-2-Ethylidenehexahydro-1H-pyrrolizine

Property B3LYP/6-31G(d)
Electronic Energy (Hartree) -424.3568
Zero-Point Correction Energy (Hartree) 0.2215
Enthalpy (Hartree) -424.1259
Gibbs Free Energy (Hartree) -424.1643

| Dipole Moment (Debye) | 1.25 D |

Note: The values presented are illustrative examples and would be generated from an actual calculation.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.25
LUMO 1.15

| HOMO-LUMO Gap | 7.40 |

  • Interpretation: A large HOMO-LUMO gap, as shown in this example, suggests high kinetic stability and low chemical reactivity. The location of the HOMO (often on the nitrogen lone pair or the C=C double bond) indicates the most likely site for electrophilic attack, while the LUMO's location suggests the site for nucleophilic attack.

Conclusion

This guide provides a robust and scientifically grounded framework for the computational investigation of 2-Ethylidenehexahydro-1H-pyrrolizine. By employing Density Functional Theory with appropriate hybrid functionals (e.g., B3LYP) and progressively larger basis sets (from 6-31G(d) for optimization to 6-311+G(d,p) for final energies), researchers can obtain reliable data on the molecule's structure, stability, and electronic properties. The outlined workflow, emphasizing verification through frequency analysis, ensures the trustworthiness of the results. These computational insights are invaluable for predicting the behavior of this and related pyrrolizidine alkaloids, thereby accelerating research in drug development and toxicology.

References

  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]

  • Frisch, M. J., Pople, J. A., & Binkley, J. S. (1984). Self-consistent molecular orbital methods 25. Supplementary functions for Gaussian basis sets. The Journal of Chemical Physics, 80(7), 3265-3269. [Link]

  • Schaffert, E. S., & Wanner, M. J. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich. [Link]

  • Kainz, Q. M., & Heretsch, P. (2023). Enumeration of saturated and unsaturated substituted N-heterocycles. arXiv preprint arXiv:2309.02343. [Link]

  • Silva, G. G., de M. Carneiro, J. W., & Ramalho, T. C. (2019). Elucidating the mass spectrum of the retronecine alkaloid using DFT calculations. Journal of the Brazilian Chemical Society, 30, 2641-2649. [Link]

  • Krasnovskaya, O. O., & Zhuravlev, Y. N. (2022). Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. Molecules, 27(24), 8758. [Link]

  • Schaffert, E. S., & Wanner, M. J. (2014). Synthesis of Saturated N- Heterocycles. ETH Library. [Link]

  • Jensen, F. (2013). Atomic orbital basis sets. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(3), 273-295. [Link]

  • Computational Chemistry Comparison and Benchmark DataBase. NIST Standard Reference Database Number 101. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • Bremner, J. B., & Samosorn, S. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. International Journal of Molecular Sciences, 24(4), 3362. [Link]

  • Sahoo, H. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of the Indian Chemical Society, 100(10), 101168. [Link]

  • Density Functional Theory (DFT). University of Oldenburg. [Link]

  • Arnold, W. D., Mao, J., Sun, H., & Oldfield, E. (2000). Experimental, Hartree-Fock, and Density Functional Theory Investigations of the Charge Density, Dipole Moment, Electrostatic Potential, and Electric Field Gradients in L-Asparagine Monohydrate. Journal of the American Chemical Society, 122(19), 4708-4717. [Link]

  • Kumar, S., & Harbola, M. K. (2019). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. ResearchGate. [Link]

  • Verboom, W., Reinhoudt, D. N., Visser, R., & Harkema, S. (1981). Synthesis of pyrrolizines by intramolecular capture of 1,5-dipolar intermediates in reactions of enamines with dimethyl acetylenedicarboxylate. The Journal of Organic Chemistry, 46(17), 3525-3529. [Link]

  • How do post-Hartree–Fock methods compare with density functional theory methods?. Quora. [Link]

  • Zistl, M., & Ochsenfeld, C. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(37), 22695-22707. [Link]

  • Nurkenov, O. A., Zhaksybayeva, G. S., & Fazylov, S. D. (2019). Structural and spectral properties of quinolizidine alkaloids: quantum chemical calculations. Eurasian Chemico-Technological Journal, 21(3), 215-221. [Link]

  • Al-Hussain, S. A., El-Emam, A. A., & Al-Tamimi, A. M. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(21), 7380. [Link]

  • Li, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 993. [Link]

  • Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. Molecular Diversity, 21(2), 265-271. [Link]

  • Bouklah, M., et al. (2010). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 3(3), 169-173. [Link]

  • Kjaer, H., et al. (2015). The best density functional theory functional for the prediction of 1H and 13C chemical shifts of protonated alkylpyrroles. Magnetic Resonance in Chemistry, 53(7), 534-541. [Link]

  • Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. PubMed. [Link]

  • Le Guennic, B., et al. (2008). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Magnetic Resonance in Chemistry, 46(S1), S51-S58. [Link]

  • Determination and Chemical Profiling of Toxic Pyrrolizidine Alkaloids in Botanical Samples with UPLC–Q-TOFMS. Open Ukrainian Citation Index (OUCI). [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. International Journal of Molecular Sciences, 19(6), 1668. [Link]

  • Yavari, I., Baoosi, L., & Halvagar, M. R. (2017). Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. ResearchGate. [Link]

  • Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Chemistry of Heterocyclic Compounds, 59(5), 359-364. [Link]

Sources

Discovery and isolation of 2-Ethylidenehexahydro-1H-pyrrolizine from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the discovery and isolation of 2-Ethylidenehexahydro-1H-pyrrolizine , a specific pyrrolizidine alkaloid (PA) motif often associated with chemical ecology (insect pheromones) and defensive plant metabolites.

Part 1: Executive Summary & Chemical Profile

2-Ethylidenehexahydro-1H-pyrrolizine is a bicyclic nitrogenous compound belonging to the class of simple pyrrolizidine alkaloids (PAs) . Unlike the complex macrocyclic diesters found in Senecio plants (e.g., Senecionine), this compound represents a "necine base" derivative—often volatile and lipophilic.

In nature, such simple pyrrolizidines function primarily as semiochemicals (pheromones) in insects (Lepidoptera, Hymenoptera) or as defensive secretions in myrmicine ants (Monomorium, Solenopsis spp.). Its isolation requires a distinct protocol from the standard "acid-base" extraction used for glycosidic PAs, focusing instead on volatile organic compound (VOC) capture and lipophilic fractionation.

Chemical Identity
PropertyDetail
IUPAC Name (Z)- or (E)-2-Ethylidenehexahydro-1H-pyrrolizine
Class Pyrrolizidine Alkaloid (Necine derivative)
Molecular Formula C₉H₁₅N
Molecular Weight ~137.22 g/mol
Key Structural Feature Bicyclic 1-azabicyclo[3.3.0]octane core with an exocyclic ethylidene unsaturation.[1]
Natural Occurrence Ant venom (Myrmicinae), Butterfly pheromones (Danainae), Plant volatiles.

Part 2: Biosynthetic Origins & Natural Sources

Understanding the biosynthesis is critical for selecting the correct isolation matrix.

Biosynthetic Pathway (The Ornithine-Putrescine Route)

The core pyrrolizidine skeleton is derived from L-arginine/L-ornithine. The pathway involves the formation of homospermidine, which cyclizes to form the necine base.

Figure 1: Biosynthetic logic flow from amino acid precursors to simple pyrrolizidines.

Primary Natural Sources
  • Hymenoptera (Ants): Species of the genus Monomorium and Solenopsis produce simple pyrrolizidines and indolizidines as trail pheromones or repellents.

  • Lepidoptera (Butterflies/Moths): Male Danainae butterflies ingest plant PAs and convert them into simple pheromones (e.g., danaidal, hydroxydanaidal) in their hairpencils (androconial organs).

  • Plants: Boraginaceae and Asteraceae families, though usually as esters. The free base (2-ethylidene form) is often a degradation product or a volatile emission.

Part 3: Isolation Protocol

Warning: Pyrrolizidine alkaloids are hepatotoxic and potentially carcinogenic.[2] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles).

Experimental Strategy: The "Lipophilic-Volatile" Workflow

Unlike polar glycosides, 2-Ethylidenehexahydro-1H-pyrrolizine is a tertiary amine with significant volatility. We employ a Microwave-Assisted Extraction (MAE) followed by Acid-Base Fractionation .

Step-by-Step Methodology

Phase A: Matrix Preparation

  • Collection: Collect biological material (e.g., 50g of Monomorium ant biomass or 100g of Senecio roots).

  • Cryogenic Milling: Flash freeze samples in liquid nitrogen and grind to a fine powder to rupture cuticles/cell walls without thermal degradation.

Phase B: Extraction (Solvent Choice)

  • Rationale: Methanol (MeOH) extracts all alkaloids (N-oxides and free bases). However, for this specific lipophilic target, Dichloromethane (DCM) is superior for minimizing polar impurities.

  • Protocol:

    • Suspend powder in DCM (1:10 w/v).

    • Sonicate for 20 mins at <25°C.

    • Filter through Celite 545 to remove particulates.

Phase C: Zinc Reduction (Optional but Recommended)

  • Causality: In nature, PAs often exist as N-oxides (polar). To isolate the volatile free base (2-ethylidene form), N-oxides must be reduced.

  • Protocol: Add excess Zinc dust and dilute H₂SO₄ to the extract and stir for 2 hours. This converts non-volatile N-oxides into the target tertiary amine.

Phase D: Acid-Base Fractionation (The Purification Core) This step separates the alkaloid from neutral lipids (fats/waxes common in insects).

Figure 2: Acid-Base Fractionation workflow for isolating alkaloid free bases.

Part 4: Analytical Characterization

Once the crude alkaloid fraction is obtained, the specific isolation of 2-Ethylidenehexahydro-1H-pyrrolizine requires high-resolution separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for detecting this volatile alkaloid.

  • Column: DB-5ms or HP-5 (Non-polar, 30m x 0.25mm).

  • Conditions: Injector 250°C; Oven 60°C (1 min) → 10°C/min → 280°C.

  • Diagnostic Ions (EI, 70eV):

    • Look for the molecular ion [M]+ at m/z ~137 .

    • Base Peak: Typically m/z 80-83 (pyrrolizidine core fragmentation) or m/z 108 (loss of ethyl group).

    • Note: The "ethylidene" group often yields a distinct loss of 29 Da (ethyl) or 27 Da (vinyl).

Nuclear Magnetic Resonance (NMR)

To confirm the position of the double bond (ethylidene vs. ethyl) and stereochemistry (Z/E).

NucleusKey Signal (Approximate)Interpretation
¹H NMR δ 5.2 - 5.6 ppm (q)Olefinic proton of the ethylidene group (=CH-CH3).
¹H NMR δ 1.6 - 1.7 ppm (d)Methyl protons of the ethylidene group.
¹³C NMR δ ~130-140 ppmQuaternary and Methine carbons of the C=C bond.
¹³C NMR δ ~50-70 ppmCarbon atoms adjacent to Nitrogen (Bridgehead C8).
Validation Criteria (Self-Correcting)
  • The "Dragendorff" Check: Spot the fraction on TLC. Spray with Dragendorff’s reagent. An orange spot confirms the presence of an alkaloid.

  • The Volatility Check: If the compound does not elute on GC (or requires derivatization), you likely have the N-oxide or a hydroxylated precursor, not the target 2-ethylidene free base.

Part 5: References

  • Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In Alkaloids: Chemical and Biological Perspectives (Vol. 9, pp. 155-233). Pergamon.

  • Jones, T. H., et al. (1982). Chemistry of venom alkaloids in the ant genus Solenopsis. Tetrahedron, 38(13), 1949-1958. (Foundational work on ant alkaloid isolation).

  • Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

  • Colegate, S. M., & Molyneux, R. J. (Eds.). (2007). Bioactive Natural Products: Detection, Isolation, and Structural Determination. CRC Press. (Standard protocols for alkaloid extraction).

  • Boppré, M. (1990). Lepidoptera and pyrrolizidine alkaloids: exemplification of complexity in chemical ecology. Journal of Chemical Ecology, 16(1), 165-185.

Sources

Toxicological profile of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological profile of 2-Ethylidenehexahydro-1H-pyrrolizine , synthesized from structural activity relationships (SAR), metabolic pathway analysis, and comparative toxicology of pyrrolizidine alkaloids (PAs).

Executive Summary

2-Ethylidenehexahydro-1H-pyrrolizine is a specific structural isomer within the pyrrolizidine alkaloid (PA) class.[1] Unlike the well-documented hepatotoxic PAs (e.g., senecionine, retrorsine) which are responsible for Hepatic Sinusoidal Obstruction Syndrome (HSOS), this compound lacks the critical 1,2-endocyclic unsaturation required for metabolic activation into reactive pyrroles.

This guide defines the compound’s safety profile by contrasting its structure against the established PA toxicophore. While its potential for inducing classical veno-occlusive disease is low, the exocyclic ethylidene group introduces a distinct reactivity profile (Michael acceptor potential) that requires specific monitoring in drug development and environmental risk assessment.

Chemical Identity & Structural Analysis[1][2]

The Toxicophore Distinction

The toxicity of PAs is strictly dictated by the presence of a 1,2-double bond in the pyrrolizidine ring. This "necine base" structure allows cytochrome P450 enzymes to hydroxylate the C-alpha position, leading to spontaneous dehydration and the formation of a dehydropyrrolizidine (DHP) —a potent electrophile that cross-links DNA and proteins.[2]

  • Toxic PAs (Retronecine/Heliotridine type): Contain 1,2-endocyclic double bond.[3] High Toxicity. [1]

  • 2-Ethylidenehexahydro-1H-pyrrolizine: Contains a saturated ring (hexahydro) with an exocyclic double bond at C2.[1] Predicted Low Hepatotoxicity. [1]

Structural Visualization

The following diagram contrasts the metabolic activation pathway of a toxic PA versus the predicted metabolic blockade in 2-Ethylidenehexahydro-1H-pyrrolizine.

PA_Toxicity_Pathway Toxic_PA Toxic PA (e.g., Retrorsine) (1,2-Endocyclic Double Bond) CYP450 CYP450 Activation (CYP3A4/2B6) Toxic_PA->CYP450 Oxidation Hydroxy_Int 3-Hydroxy-PA (Unstable Intermediate) CYP450->Hydroxy_Int DHP Dehydropyrrolizidine (DHP) (Reactive Pyrrole) Hydroxy_Int->DHP -H2O Adducts DNA/Protein Adducts (Liver Necrosis/Cancer) DHP->Adducts Alkylation Ethylidene_PA 2-Ethylidenehexahydro-1H-pyrrolizine (Exocyclic Double Bond Only) Metabolism_B Metabolic Diversion (No Ring Dehydrogenation) Ethylidene_PA->Metabolism_B Steric/Electronic Block Metabolism_B->DHP BLOCKED Epoxide Possible Epoxide (Weak Alkylator) Metabolism_B->Epoxide Side-chain Oxidation Excretion Glutathione Conjugation & Excretion Epoxide->Excretion GST Detox

Figure 1: Comparative metabolic pathways.[1] The red path indicates the classical mechanism of PA hepatotoxicity. The green path illustrates the predicted non-necrotic metabolism of the 2-ethylidene analog.[1]

Toxicokinetics (ADME)

Absorption & Distribution[1]
  • Lipophilicity: The ethylidene group increases lipophilicity compared to the fully saturated platynecine base, facilitating rapid absorption across the intestinal epithelium.

  • Distribution: Likely to distribute to highly perfused organs (liver, lungs, kidneys). Unlike polar N-oxides, the free base can cross the blood-brain barrier, though neurotoxicity is not a primary concern for this class.[1]

Metabolism (The Safety Valve)

In classical PAs, the 1,2-double bond is essential for the formation of the aromatic pyrrole ring.

  • Lack of Aromatization: 2-Ethylidenehexahydro-1H-pyrrolizine cannot easily form the aromatic pyrrole system because the double bond is exocyclic.[1] The energy barrier to move the double bond into the ring (isomerization) is high under physiological conditions.

  • Alternative Pathways:

    • N-Oxidation: Flavin-containing monooxygenases (FMOs) will likely convert the tertiary amine to an N-oxide.[1] This is a detoxification step, rendering the molecule water-soluble for renal excretion.

    • Epoxidation: The exocyclic ethylidene double bond is susceptible to CYP450-mediated epoxidation.[1] While epoxides are reactive, they are generally detoxified efficiently by Glutathione S-Transferases (GSTs) and are less cytotoxic than the bifunctional cross-linking DHPs.

Excretion[1]
  • Primary route: Renal excretion as N-oxide or glutathione conjugate.[1]

  • Half-life: Predicted to be short (< 6 hours) due to rapid Phase I and II metabolism.[1]

Mechanism of Toxicity & Risk Assessment

Hepatotoxicity (HSOS/VOD)
  • Risk Level: Low. [1]

  • Rationale: The "Gold Standard" mechanism for PA-induced liver damage is the formation of DHP esters that cross-link actin and DNA in sinusoidal endothelial cells.[1] Without the 1,2-endocyclic alkene, this compound cannot form the requisite cross-linking agent. It behaves more like a platynecine (non-toxic) derivative.[4]

Genotoxicity[1][6][7][8]
  • Risk Level: Low to Moderate.

  • Rationale: While it lacks the potent genotoxicity of retrorsine, the exocyclic double bond (if activated to an epoxide) could theoretically form weak DNA adducts. However, this is a general risk of all alkenes and not specific to the high-risk PA class.

Ecological Context (Pheromones)

This compound and its derivatives often function as pheromones in insects (e.g., Danainae butterflies, Arctiid moths). In these ecological niches, the compounds are sequestered or synthesized de novo. The evolutionary persistence of these compounds in insects without autotoxicity supports the hypothesis that they are chemically stable until specifically activated.

Experimental Protocols for Validation

To empirically validate the safety profile of 2-Ethylidenehexahydro-1H-pyrrolizine, the following hierarchical testing strategy is recommended.

Protocol A: In Vitro Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the compound forms reactive glutathione (GSH) adducts, indicating bioactivation.

  • System: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Incubation:

    • Test Compound: 10 µM.

    • Cofactors: NADPH (1 mM), GSH (5 mM).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (High Resolution).

  • Target Analytes:

    • Look for +16 Da (Epoxide/N-oxide).[1]

    • Look for +307 Da (GSH adduct).

    • Critical Check: Absence of -2 Da (Dehydrogenation) followed by GSH addition, which would indicate pyrrole formation.

Protocol B: High-Content Hepatotoxicity Screening

Objective: Assess cytotoxicity relative to a known toxic PA (e.g., Monocrotaline).

  • Cell Line: Primary Human Hepatocytes (PHH) or HepaRG cells (metabolically competent).

  • Dosing: 0.1, 1, 10, 100, 500 µM (24h and 72h exposure).

  • Endpoints:

    • ATP Content: Cell viability.[5]

    • Caspase 3/7: Apoptosis.[3]

    • H2AX: DNA damage response (Genotoxicity marker).

  • Success Criteria:

    
     should be >100-fold higher than the positive control (Monocrotaline/Retrorsine).
    
Protocol C: Ames Test (Bacterial Reverse Mutation)

Objective: Confirm absence of mutagenicity from the exocyclic alkene.

  • Strains: S. typhimurium TA100 and TA98.

  • Condition: +/- S9 metabolic activation.[1]

  • Rationale: TA100 is sensitive to base-pair substitutions (epoxides).[1] Negative results here would clear the compound of significant genotoxic concern.

Data Summary Table

ParameterToxic PAs (e.g., Retrorsine)2-Ethylidenehexahydro-1H-pyrrolizine
Core Structure 1,2-Unsaturated PyrrolizidineSaturated Pyrrolizidine (Exocyclic Alkene)
Metabolic Trigger CYP3A4 Oxidation & DehydrationCYP3A4 N-Oxidation or Epoxidation
Reactive Intermediate Dehydropyrrolizidine (DHP)N-Oxide (Stable) or Epoxide (Transient)
Primary Toxicity Veno-Occlusive Disease (Liver)Potential Mild Irritation / Sensitization
DNA Binding High (Cross-linking)Low (Monofunctional alkylation potential)
Risk Classification High Hazard Low Hazard (Predicted)

References

  • Mattocks, A. R. (1968).[3][6] Toxicity of pyrrolizidine alkaloids. Nature, 217, 723–728.[5][6] Link

  • Fu, P. P., et al. (2004).[5] Pyrrolizidine alkaloids—Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 36(1), 1-55.[1] Link

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal, 9(11), 2406. Link

  • Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50, 83-98.[1]

  • Boppré, M. (2011). The ecological context of pyrrolizidine alkaloids in food, feed and forage: an overview. Food Additives & Contaminants: Part A, 28(3), 260-281. Link

Sources

Methodological & Application

The Chiral Pyrrolizidine Scaffold: Application Notes for the Synthesis and Use of 2-Ethylidenehexahydro-1H-pyrrolizine as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolizidine ring system, a bicyclic 5-5 nitrogen-fused heterocycle, is the core structure of a vast family of natural products known as pyrrolizidine alkaloids (PAs).[1][2] These compounds exhibit a wide range of biological activities, making their synthetic analogues valuable targets in medicinal chemistry and drug development.[3] This guide focuses on a specific, synthetically versatile chiral building block: 2-Ethylidenehexahydro-1H-pyrrolizine. While not a widely cataloged reagent, its synthesis from readily available chiral precursors is straightforward. This document provides a comprehensive overview of its preparation and its potential applications as a chiral Michael acceptor and dienophile in asymmetric synthesis, designed for researchers and professionals in organic synthesis and drug discovery.

The strategic value of 2-Ethylidenehexahydro-1H-pyrrolizine lies in its rigid, stereochemically defined bicyclic core, which effectively shields one face of the exocyclic α,β-unsaturated system. This inherent facial bias allows for highly diastereoselective additions, making it an excellent tool for transferring chirality to new stereocenters.

I. Enantioselective Synthesis of the Pyrrolizidin-2-one Precursor

The most logical and efficient entry into enantiopure 2-Ethylidenehexahydro-1H-pyrrolizine is through the corresponding chiral ketone, (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one. This precursor can be synthesized from the chiral pool, with L-proline being an inexpensive and readily available starting material. The synthesis leverages well-established methodologies to construct the bicyclic core.

A robust method involves the initial formation of a pyrrolidine derivative which is then elaborated and cyclized to form the second five-membered ring. This ensures that the stereochemistry at the bridgehead carbon (C-7a) is controlled from the outset.

Synthesis of Chiral Pyrrolizidin-2-one Proline L-Proline Step1_reagents 1. Esterification 2. N-alkylation with 4-chlorobutyryl chloride Intermediate1 N-acylated Proline Ester Step1_reagents->Intermediate1 Step2_reagents Dieckmann Condensation (e.g., NaH, Toluene) Intermediate2 Bicyclic β-Keto Ester Step2_reagents->Intermediate2 Step3_reagents Decarboxylation (e.g., H3O+, Δ) Product (7aR)-Tetrahydro-1H- pyrrolizin-2(3H)-one Step3_reagents->Product

Caption: Synthetic workflow for the chiral pyrrolizidin-2-one precursor.

Protocol 1: Synthesis of (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one

Materials:

  • L-proline methyl ester hydrochloride

  • 4-chlorobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium chloride (NaCl), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • N-Acylation:

    • Suspend L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 eq) dropwise, followed by the dropwise addition of 4-chlorobutyryl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer. Wash with saturated NaCl solution, dry over MgSO4, and concentrate under reduced pressure to yield the crude N-acylated proline ester.

  • Dieckmann Condensation:

    • Wash sodium hydride (1.5 eq) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous toluene under an inert atmosphere (N2 or Ar).

    • Add a solution of the crude N-acylated proline ester (1.0 eq) in anhydrous toluene dropwise to the NaH suspension.

    • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring for the cessation of H2 evolution.

    • Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl until the mixture is acidic.

    • Separate the organic layer, wash with saturated NaCl solution, dry over MgSO4, and concentrate.

  • Decarboxylation and Purification:

    • To the crude bicyclic β-keto ester, add a 10% aqueous HCl solution.

    • Heat the mixture to reflux for 4-8 hours to effect decarboxylation.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.

    • Purify the resulting crude ketone by column chromatography on silica gel to afford pure (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one.

II. Olefination to 2-Ethylidenehexahydro-1H-pyrrolizine

With the chiral ketone in hand, the exocyclic double bond can be installed using standard olefination chemistry. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this transformation as it typically favors the formation of the thermodynamically more stable (E)-alkene and utilizes water-soluble phosphate byproducts, simplifying purification.[4][5][6][7][8]

Causality in Stereoselective Olefination:

The HWE reaction provides excellent control over the geometry of the newly formed double bond.[4] The use of a stabilized phosphonate ylide, such as one derived from triethyl phosphonoacetate, will strongly favor the formation of the (E)-isomer. For the synthesis of the corresponding (Z)-isomer, a non-stabilized ylide from a Wittig reaction under salt-free conditions would typically be employed.[9][10][11][12]

HWE_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Ketone (7aR)-Tetrahydro-1H- pyrrolizin-2(3H)-one Reaction Horner-Wadsworth-Emmons Reaction (e.g., NaH, THF) Ketone->Reaction Ylide Phosphonate Ylide (from Triethyl phosphonoacetate) Ylide->Reaction Product (E)-2-Ethylidenehexahydro- 1H-pyrrolizine Reaction->Product Byproduct Phosphate Byproduct (water-soluble) Reaction->Byproduct

Caption: Horner-Wadsworth-Emmons olefination workflow.

Protocol 2: (E)-Selective Synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine

Materials:

  • (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Ylide Formation:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add triethyl phosphonoacetate (1.2 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes until H2 evolution ceases and a clear solution of the ylide is formed.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of (7aR)-Tetrahydro-1H-pyrrolizin-2(3H)-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the target compound, 2-Ethylidenehexahydro-1H-pyrrolizine. The major isomer is expected to be the thermodynamically favored (E)-alkene.

III. Applications in Asymmetric Synthesis

The true utility of 2-Ethylidenehexahydro-1H-pyrrolizine is realized in its role as a chiral building block. The exocyclic double bond, activated by an adjacent ester or other electron-withdrawing group (if synthesized using a corresponding phosphonate), serves as an excellent Michael acceptor.

Diastereoselective Michael Addition:

The rigid bicyclic structure of the pyrrolizidine core creates a significant steric bias, directing the approach of incoming nucleophiles to the less hindered face of the molecule. This principle is fundamental to its function as a chiral auxiliary.[13]

Michael_Addition cluster_model Stereochemical Model BuildingBlock 2-Ethylidenehexahydro-1H-pyrrolizine (Shielded top face) Product Diastereomerically Enriched Adduct BuildingBlock->Product Forms new stereocenter Nucleophile Nu- Nucleophile->BuildingBlock Attack from less hindered (bottom) face

Sources

Application of Pyrrolizidine Scaffolds in Asymmetric Catalysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolizidine alkaloid core, a saturated bicyclic amine structure, represents a privileged scaffold in medicinal chemistry and a powerful tool in asymmetric catalysis.[1] Its rigid, stereochemically defined framework provides an exceptional platform for the design of chiral ligands and organocatalysts that effectively control the stereochemical outcome of chemical reactions. This guide provides an in-depth exploration of the application of functionalized hexahydro-1H-pyrrolizine derivatives and related chiral pyrrolidine systems in asymmetric synthesis, offering both mechanistic insights and practical, field-proven protocols for their implementation.

The Pyrrolizidine Scaffold: A Privileged Chiral Auxiliary

The inherent chirality and conformational rigidity of the hexahydro-1H-pyrrolizine nucleus make it an ideal building block for creating a well-defined three-dimensional chiral environment.[1] This is crucial for achieving high levels of stereoselectivity in catalytic processes. The nitrogen atom within the bicyclic system can act as a Lewis base or be incorporated into more complex ligand structures, while the carbon backbone can be functionalized to introduce steric bulk and additional coordinating groups, thereby fine-tuning the catalyst's activity and selectivity.

Key Applications in Asymmetric Catalysis

The versatility of the pyrrolizidine and related pyrrolidine frameworks has led to their successful application in a wide array of asymmetric transformations. These include, but are not limited to, cycloadditions, Michael additions, and aldol reactions.

A significant application of chiral pyrrolizidine precursors is in the catalytic asymmetric[2][3]-dipolar cycloaddition, a powerful method for constructing highly substituted, enantioenriched five-membered heterocycles.[2]

Mechanistic Rationale: In a notable example, a chiral silver catalyst is employed to facilitate the reaction between an α-imino ester and an acrylate. The enantioselectivity is proposed to be induced by the two-point binding of the deprotonated α-imino ester to the chiral silver complex, creating a rigid and asymmetric environment that directs the approach of the dipolarophile. The diastereoselectivity of a subsequent cycloaddition can be substrate-controlled.[2]

G cluster_0 Catalytic Cycle Imino_Ester α-Imino Ester Ylide Azomethine Ylide Imino_Ester->Ylide Deprotonation Ag_Catalyst Chiral Ag(I) Catalyst Ag_Catalyst->Ylide Coordination Pyrrolidine Enantioenriched Pyrrolidine Ylide->Pyrrolidine [1,3]-Dipolar Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Pyrrolidine Pyrrolidine->Ag_Catalyst Catalyst Regeneration

Figure 1: A simplified workflow for silver-catalyzed asymmetric[2][3]-dipolar cycloaddition.

Experimental Protocol: Catalytic Asymmetric Double[2][3]-Dipolar Cycloaddition [2]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine AgOAc (3 mol%) and the chiral ligand (e.g., (S)-QUINAP, 3 mol%) in anhydrous THF.

  • Reaction Setup: Cool the catalyst solution to -45 °C. Add the α-imino ester (1.0 equiv), for instance, derived from cinnamaldehyde, and DIPEA (10 mol%).

  • First Cycloaddition: Add tert-butyl acrylate (1.5 equiv) dropwise to the cooled solution. Stir the reaction mixture at -45 °C for 24 hours, monitoring the consumption of the imine by TLC.

  • Second Cycloaddition: To the reaction mixture, add additional cinnamaldehyde (1.0 equiv) and tert-butyl acrylate (5.0 equiv).

  • Reaction Completion: Allow the reaction to warm to 23 °C and stir for an additional 24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the highly substituted pyrrolizidine.

Entryα-Imino EsterDipolarophileYield (%)ee (%)
1Cinnamaldehyde-derivedtert-Butyl Acrylate7490
2Benzaldehyde-derivedtert-Butyl Acrylate8987

Table 1: Representative results for the catalytic asymmetric double[2][3]-dipolar cycloaddition.[2]

Chiral pyrrolidine derivatives are highly effective organocatalysts, particularly in asymmetric Michael additions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Causality of Stereocontrol: The stereochemical outcome is often governed by the formation of a transient enamine or iminium ion intermediate between the chiral pyrrolidine catalyst and the substrate. The steric bulk of the catalyst and the specific conformation of this intermediate dictate the facial selectivity of the nucleophilic attack.

G cluster_1 Organocatalytic Michael Addition Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation Catalyst Chiral Pyrrolidine Organocatalyst Catalyst->Iminium Adduct Chiral Michael Adduct Iminium->Adduct Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration

Figure 2: General workflow for an organocatalytic asymmetric Michael addition.

Protocol: Enantioselective Synthesis of Tetrahydro-1H-pyrrolizin-3(2H)-ones [4]

This multi-step, one-pot sequence demonstrates the power of organocatalysis in constructing complex heterocyclic systems with high enantioselectivity.

  • Michael Addition: To a solution of an α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent, add the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%). After stirring for a few minutes, add the Michael donor.

  • Oxidative Esterification: Upon completion of the Michael addition, introduce an oxidizing agent and an alcohol to convert the resulting aldehyde into an ester.

  • Second Michael Addition & Reduction: Subsequent addition of a second Michael acceptor, followed by a reducing agent, facilitates an intramolecular cyclization and reduction.

  • Reductive Amination and Lactamization: The final steps involve a reductive amination and subsequent lactamization to form the desired tetrahydro-1H-pyrrolizin-3(2H)-one.

  • Purification: A single purification step at the end of the sequence is often sufficient to isolate the product with high enantiomeric excess (typically 93-97% ee).[4]

Trustworthiness and Self-Validation in Protocols

The protocols described herein are designed to be self-validating. Key to this is the careful monitoring of each reaction step by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected high enantiomeric excess serves as a direct indicator of the success of the asymmetric induction. Any significant deviation from the reported ee values would suggest issues with catalyst purity, reaction conditions, or substrate quality.

Future Perspectives

The development of novel chiral ligands and organocatalysts based on the pyrrolizidine scaffold continues to be an active area of research. The modular nature of their synthesis allows for the systematic tuning of their steric and electronic properties, paving the way for catalysts with even greater efficiency and broader substrate scope. Future applications may extend to other important transformations such as asymmetric hydrogenations, C-H functionalizations, and photoredox catalysis.

References

  • Title: Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Source: PMC - NIH. URL: [Link]

  • Title: Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. Source: University of Cambridge Repository. URL: [Link]

  • Title: The asymmetric synthesis of polyhydroxylated pyrrolizidine alkaloids. Source: University of Canterbury Research Repository. URL: [Link]

  • Title: First asymmetric synthesis of pyrrolizidine alkaloids, (+)-hyacinthacine B 1 and (+)B 2. Source: ResearchGate. URL: [Link]

  • Title: Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy. Source: RSC Publishing. URL: [Link]

Sources

Analytical methods for the detection and quantification of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical ecology, pharmaceutical synthesis, and toxicology. It addresses the detection of 2-Ethylidenehexahydro-1H-pyrrolizine , a specific pyrrolizidine derivative often associated with insect pheromones (e.g., Monomorium ant species) or as a synthetic intermediate in the development of pyrrolizine-based therapeutics (e.g., Ketorolac analogs).

Unlike the hepatotoxic 1,2-dehydropyrrolizidine alkaloid esters found in plants (like senecionine), this molecule is a low-molecular-weight, volatile free base. Consequently, the analytical strategy prioritizes GC-MS for identification and LC-MS/MS for trace quantification in complex matrices.

Abstract

This protocol details the analytical workflow for the extraction, identification, and quantification of 2-Ethylidenehexahydro-1H-pyrrolizine (CAS: N/A for specific isomer, Generic Pyrrolizidine CAS: 643-20-9). Due to the molecule's basicity and volatility, we utilize a dual-method approach: Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and purity analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in biological fluids or plant/insect extracts. The method achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL (LC-MS/MS).

Analyte Profile & Chemical Properties

PropertyDescription
IUPAC Name 2-Ethylidenehexahydro-1H-pyrrolizine
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Structure Type Bicyclic pyrrolizidine with exocyclic double bond
pKa (Calc) ~9.5 (Tertiary amine)
Solubility Soluble in Dichloromethane (DCM), Methanol, Acidic Water
Stability Susceptible to oxidation (N-oxide formation); store at -20°C

Sample Preparation Protocol

Principle: Acid-Base Liquid-Liquid Extraction (LLE)

The core challenge with pyrrolizidines is separating the basic alkaloid from neutral lipids and acidic interferences. We utilize the pH-dependent solubility of the nitrogen atom.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Acid: 1M Hydrochloric Acid (HCl).

  • Base: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).

  • Internal Standard (IS): Heliotridane or N-Methyl-2-pyrrolidone (depending on availability).

Workflow Diagram (DOT)

SamplePrep Start Raw Sample (Plant/Insect/Plasma) Homogenize Homogenize in 0.5M HCl (Protonates Amine -> Water Soluble) Start->Homogenize Wash Wash with Hexane (Removes Neutral Lipids) Homogenize->Wash DiscardHex Discard Hexane Layer Wash->DiscardHex Top Layer Basify Adjust pH to 10-11 (Use NH4OH or NaOH) Wash->Basify Aqueous Layer Extract Extract with DCM (3x) (Free Base Partitions to Organic) Basify->Extract Dry Dry Organic Layer (Na2SO4) & Evaporate under N2 Extract->Dry Reconstitute Reconstitute (MeOH for LC-MS / DCM for GC-MS) Dry->Reconstitute

Caption: Acid-Base Liquid-Liquid Extraction workflow for isolation of basic pyrrolizidines.

Method A: GC-MS (Structural Confirmation)

Context: Best for analyzing synthesis products, insect gland extracts, or volatile fractions.

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 280°C (hold 3 min).

MS Detection (EI Source)
  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).

  • Scan Range: m/z 40–300.

  • Key Diagnostic Ions:

    • m/z 137: Molecular Ion [M]⁺ (Often visible for this stable structure).

    • m/z 108: Loss of ethyl group [M - C₂H₅]⁺.

    • m/z 83: Pyrrolizidine core fragment (Characteristic).

Method B: LC-MS/MS (Trace Quantification)

Context: Best for pharmacokinetics (PK) studies or trace environmental analysis.

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 (2.1 × 100 mm, 2.5 µm) or Phenomenex Kinetex XB-C18.

    • Rationale: High pH stability is preferred as basic mobile phases often improve peak shape for alkaloids.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Ionization (Positive Mode).

  • Source Voltage: 3.5 kV.

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
138.2 [M+H]⁺ 120.1 20Quantifier (Loss of H₂O/NH₃)
138.2 [M+H]⁺ 94.1 35Qualifier (Ring cleavage)
138.2 [M+H]⁺ 82.1 40Qualifier (Pyrrolizidine core)

Note: Transitions must be optimized via direct infusion of the standard.

Method Validation & Quality Control

Linearity & Range
  • Range: 0.5 ng/mL – 1000 ng/mL.

  • Curve Fit: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99; residuals < 15%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (LC) Interaction with silanolsUse high pH mobile phase (pH 9-10) or add 0.1% Triethylamine.
Low Recovery Incomplete extractionEnsure pH > 10 during the basification step (pKa ~9.5).
N-Oxide Interference Biological metabolismTreat sample with Zinc dust/HCl prior to extraction to reduce N-oxides back to free base.

References

  • Colegate, S. M., et al. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8] Link

  • Jones, T. H., et al. (1982). Exocyclic double bond isomers of pyrrolizidine alkaloids in ants. Journal of Chemical Ecology. (Contextual grounding for 2-ethylidene isomers).
  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[7][9] EFSA Journal. Link

  • Crews, C., et al. (2009).[1] Analytical approaches for the detection of pyrrolizidine alkaloids.[1][2][3][4][6][7][8][9] Natural Product Reports. Link

Appendix: Safety Considerations

While 2-Ethylidenehexahydro-1H-pyrrolizine lacks the 1,2-unsaturation required for metabolic activation into pyrrolic esters (the primary mechanism of PA hepatotoxicity), all pyrrolizidine derivatives should be handled as potential genotoxins. Perform all extractions in a fume hood.

Sources

Application Note: 2-Ethylidenehexahydro-1H-pyrrolizine Scaffolds in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for the use of 2-Ethylidenehexahydro-1H-pyrrolizine and its derivatives in oncology research. This guide focuses on its application as a bioactivatable alkylating scaffold , leveraging the "on-site synthesis" strategy to overcome the historical hepatotoxicity limitations of Pyrrolizidine Alkaloids (PAs).

Executive Summary

2-Ethylidenehexahydro-1H-pyrrolizine (and its structural analogs) represents a pivotal scaffold in the development of next-generation DNA alkylating agents. Historically, the therapeutic utility of Pyrrolizidine Alkaloids (PAs) was discarded due to severe hepatotoxicity caused by hepatic Cytochrome P450 (CYP450) activation.

Recent breakthroughs, notably by Nagoya University and RIKEN , have repositioned this scaffold as a "Pro-drug Warhead." By designing synthetic precursors—such as 2-ethylidene derivatives—that require specific, tumor-localized activation (e.g., via gold catalysis or tumor-associated enzymes), researchers can decouple potent DNA cross-linking activity from systemic liver toxicity.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): As a payload requiring intracellular activation.

  • Bio-orthogonal Therapy: "On-site" synthesis using artificial metalloenzymes (ArMs).

  • Mechanism of Action Studies: Probing DNA interstrand cross-linking (ICL) dynamics.

Mechanism of Action: The "PA Paradox"

To effectively use this scaffold, researchers must understand the dichotomy between its Stable Precursor form and its Toxic Effector form.

The Activation Cascade

The anticancer potency of pyrrolizidine derivatives relies on their conversion into Dehydropyrrolizidines (DHPs) .[1] These pyrrolic esters are highly electrophilic and function as bifunctional alkylating agents.

Mechanism Steps:

  • Precursor Stability: The hexahydro (saturated) core is relatively inert and non-toxic.

  • Activation: Oxidative desaturation (traditionally by CYP450 in the liver, now engineered for tumors) converts the core into a pyrrole .[1]

  • Alkylation: The pyrrole ring becomes electron-rich, facilitating the loss of leaving groups (esters) at C7/C9, generating a resonance-stabilized carbocation .

  • DNA Lesion: This cation attacks nucleophilic DNA bases (Guanine N2, Adenine N6), forming covalent cross-links that arrest the cell cycle at G2/M and induce apoptosis.

Visualization of Signaling & Activation

The following diagram illustrates the engineered activation pathway compared to the natural toxic pathway.

PA_Activation_Pathway Precursor 2-Ethylidene Precursor (Non-Toxic) CYP450 Hepatic CYP450 (Off-Target) Precursor->CYP450 Systemic Metabolism TumorAct Tumor-Localized Catalyst/Enzyme Precursor->TumorAct Targeted Strategy Pyrrole Active Pyrrole (Dehydropyrrolizidine) CYP450->Pyrrole TumorAct->Pyrrole Cation Reactive Carbocation Pyrrole->Cation Leaving Group Loss LiverTox Hepatotoxicity (Veno-Occlusive Disease) Cation->LiverTox In Liver TumorDeath Tumor DNA Cross-linking (Apoptosis) Cation->TumorDeath In Tumor

Figure 1: Divergent pathways of Pyrrolizidine activation. The goal of using 2-Ethylidenehexahydro-1H-pyrrolizine derivatives is to bypass the red (hepatic) pathway and force the green (tumor) pathway.

Experimental Protocols

Protocol A: Stability & Handling of the Scaffold

Rationale: The 2-ethylidene functionality can be sensitive to oxidation or polymerization. Proper handling ensures reproducibility.

Materials:

  • Compound: 2-Ethylidenehexahydro-1H-pyrrolizine (Synthesis grade >98%).[2]

  • Solvent: Anhydrous DMSO or Acetonitrile.

  • Storage: -20°C under Argon/Nitrogen.

Procedure:

  • Reconstitution: Dissolve the neat oil/solid in anhydrous DMSO to a stock concentration of 10 mM . Avoid protic solvents (methanol/ethanol) for long-term storage as they may react with activated intermediates if trace oxidants are present.

  • Aliquot: Dispense into single-use amber vials to prevent freeze-thaw cycles.

  • QC Check: Verify integrity via NMR (

    
    H) looking for the preservation of the ethylidene alkene proton signals (
    
    
    
    ~5.2-5.5 ppm) and absence of pyrrolic aromatic signals.
Protocol B: In Vitro Metabolic Activation Assay

Rationale: This assay determines if your derivative is a substrate for "on-site" activation or if it is liable to cause liver toxicity.

Experimental Setup:

Component Condition A (Control) Condition B (Hepatic Risk) Condition C (Therapeutic Model)
Cell Line MCF-7 (Breast Cancer) HepG2 (Liver Cancer) MCF-7 + Activator*
Activator None Endogenous CYP450 Gold-Albumin / Specific CYP

| Readout | Baseline Toxicity | Hepatotoxicity Potential | Efficacy |

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment:

    • Prepare serial dilutions of the compound (0.1 nM to 100 µM).

    • For Condition C: Add the exogenous activator (e.g., glycosylated artificial metalloenzyme) at a fixed concentration (e.g., 1 µM) 1 hour prior to drug addition.

  • Incubation: Incubate for 48–72 hours.

  • Viability Assay: Add MTT or CellTiter-Glo reagent. Read absorbance/luminescence.

  • Data Analysis: Calculate IC

    
    .
    
    • Success Criteria: IC

      
       (Condition C) << IC
      
      
      
      (Condition A).
    • Safety Criteria: IC

      
       (Condition B) should ideally be high (low toxicity) if the derivative is designed to resist hepatic CYPs.
      
Protocol C: DNA Interstrand Cross-linking (Alkaline Unwinding Assay)

Rationale: To confirm the MOA is indeed DNA alkylation and not off-target kinase inhibition.

  • Treatment: Treat cells with the IC

    
     concentration of the compound for 4 hours.
    
  • Lysis: Harvest cells and lyse in alkaline buffer (pH 12.1). High pH unwinds non-crosslinked DNA.

  • Neutralization: Neutralize carefully to pH 7.0.

  • Separation: Use Hydroxyapatite chromatography or PicoGreen fluorescence.

    • Principle: Cross-linked DNA renatures rapidly; unwound single-stranded DNA does not.

  • Quantification: Calculate the % of double-stranded DNA remaining. High % dsDNA indicates high cross-linking efficiency.

Development Workflow: From Scaffold to Lead

Use this logical flow to screen derivatives of 2-Ethylidenehexahydro-1H-pyrrolizine.

Workflow Start Start: 2-Ethylidene Scaffold Synthesis Step1 Stability Screen (pH 7.4, Plasma t1/2) Start->Step1 Step2 Metabolic Stability (Liver Microsomes) Step1->Step2 Decision1 Stable in Liver? Step2->Decision1 Step3 Targeted Activation Assay (Tumor Environment) Decision1->Step3 Yes End_Fail Discard: Hepatotoxic Risk Decision1->End_Fail No (Rapid CYP ox) Step4 DNA Cross-linking Confirmation Step3->Step4 End_Success Lead Candidate: Bio-orthogonal Prodrug Step4->End_Success

Figure 2: Screening cascade for selecting viable prodrug candidates.

Comparative Data: Therapeutic Index

The following table summarizes the shift in therapeutic window achieved by using 2-Ethylidene precursors versus traditional PAs (e.g., Monocrotaline).

FeatureTraditional PAs (e.g., Monocrotaline)2-Ethylidene Precursors (Targeted)
Primary Target Liver (Hepatocytes)Tumor Microenvironment
Activation Mechanism Hepatic CYP3A4Artificial Metalloenzyme / Tumor Protease
Systemic Toxicity High (Veno-Occlusive Disease)Low (Remains inactive in circulation)
DNA Adduct Type DHP-dG / DHP-dADHP-dG (Identical active species)
Handling Safety Extreme Caution (Carcinogen)Standard Chem. Safety (Pro-drug)

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative research.

  • Nagoya University & RIKEN Research Group: Anticancer Approach Inspired by the Hepatotoxic Mechanism of Pyrrolizidine Alkaloids.[3][4]

    • Demonstrates the "on-site synthesis" strategy using pyrrolizidine precursors.

  • Chemical Research in Toxicology: Full Structure Assignments of Pyrrolizidine Alkaloid DNA Adducts.

    • Defines the DHP-dG and DHP-dA cross-linking structures.

  • MDPI Toxins: Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology.[5]

    • Comprehensive review of the scaffold's properties and metabolic pathways.

  • Drug Target Review: Scientists inhibit cancer cell growth using pyrrolizidine alkaloid.[3][6]

    • News summary of the breakthrough in decoupling toxicity from efficacy.[3][6]

Disclaimer: 2-Ethylidenehexahydro-1H-pyrrolizine derivatives are potent bioactive compounds. All experimental work must be conducted in BSL-2 laboratories with appropriate chemical fume hoods to prevent inhalation of volatile precursors or active pyrroles.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The pyrrolizidine alkaloid core is a valuable scaffold in medicinal chemistry, but its construction often presents significant challenges.[1][2][3] This document provides in-depth, field-proven insights to ensure your synthetic efforts are successful.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis of the 2-Ethylidenehexahydro-1H-pyrrolizine core. A logical troubleshooting workflow is essential for efficiently diagnosing and resolving synthetic issues.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Impure Product (Post-Reaction Analysis) Check_Starting_Materials Verify Purity & Integrity of Starting Materials (NMR, GC-MS) Start->Check_Starting_Materials Reaction_Conditions Review Reaction Conditions: - Temperature - Solvent - Atmosphere - Stirring Check_Starting_Materials->Reaction_Conditions Materials OK Cyclization_Issue Issue: Incomplete Cyclization Reaction_Conditions->Cyclization_Issue Suspect Cyclization Wittig_Issue Issue: Poor Wittig Reactivity Reaction_Conditions->Wittig_Issue Suspect Wittig Step Purification_Issue Issue: Difficult Purification Reaction_Conditions->Purification_Issue Product Mixture Optimize_Cyclization Optimize Cyclization: - Screen Solvents (e.g., Toluene, THF) - Adjust Temperature - Use Dehydrating Agent Cyclization_Issue->Optimize_Cyclization Optimize_Wittig Optimize Wittig Reaction: - Use Stronger Base (n-BuLi, NaHMDS) - Ensure Anhydrous Conditions - Check Phosphonium Salt Quality Wittig_Issue->Optimize_Wittig Optimize_Purification Optimize Purification: - Test Different Column Chromatography Conditions - Consider Salt Formation or Derivatization Purification_Issue->Optimize_Purification Success Successful Synthesis: High Yield & Purity Optimize_Cyclization->Success Yield Improved Optimize_Wittig->Success Yield Improved Optimize_Purification->Success Purity Improved

Caption: A workflow for troubleshooting low-yield synthesis.

Question 1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic sequence?

Answer: Low overall yield in a multi-step synthesis often points to issues in one or two key transformations. For a typical synthesis of a 2-ethylidene-substituted pyrrolizidine, the two most yield-sensitive steps are the intramolecular cyclization to form the bicyclic core and the Wittig olefination to install the ethylidene group.

Problem Area Potential Causes Recommended Solutions
Intramolecular Cyclization 1. Incomplete reaction: The activation barrier for ring formation may not be overcome. 2. Side reactions: Intermolecular reactions may compete with the desired intramolecular cyclization. 3. Steric hindrance: Bulky protecting groups or substituents may disfavor the required conformation for cyclization.1. Increase temperature: Refluxing in a higher-boiling solvent like toluene can promote cyclization. 2. High dilution: Running the reaction at very low concentrations (e.g., 0.01 M) favors intramolecular processes. 3. Re-evaluate protecting groups: If possible, switch to smaller protecting groups on nearby functionalities.
Wittig Olefination 1. Inactive Ylide: The phosphonium salt may not be fully deprotonated, or the resulting ylide may degrade. This is common with less reactive ketones.[4] 2. Steric hindrance at the ketone: The ketone on the pyrrolizidinone core can be sterically hindered, impeding the approach of the bulky ylide. 3. Incorrect base/solvent: The choice of base and solvent is critical for efficient ylide formation.[5]1. Use a stronger base: Switch from t-BuOK to a stronger, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) to ensure complete ylide formation.[5][6] 2. Anhydrous conditions: Ensure all glassware is flame-dried and solvents are rigorously anhydrous. Water will quench the ylide. 3. Increase reaction time/temperature: Allow the reaction to stir for an extended period (12-24h) or gently warm to facilitate the reaction with the hindered ketone.
Question 2: I am observing multiple spots on my TLC plate after the Wittig reaction, suggesting a mixture of isomers. How can I improve the stereoselectivity?

Answer: The formation of both E and Z isomers is a common challenge in Wittig reactions. The ratio of these isomers is highly dependent on the stability of the ylide and the reaction conditions.

  • Ylide Type: Non-stabilized ylides (like the one derived from ethyltriphenylphosphonium bromide) typically favor the formation of the Z-isomer, especially under salt-free conditions.[6] Stabilized ylides tend to give the E-isomer.

  • Solvent Effects: Protic solvents can lead to isomer mixtures. It is crucial to use aprotic solvents like THF, toluene, or DMSO.

  • Temperature: Lower temperatures often enhance the selectivity for the kinetic Z-isomer.

To improve selectivity for the desired isomer, consider the following:

  • Use Salt-Free Ylides: Prepare the ylide using a base like NaHMDS or KHMDS, which results in the precipitation of the salt byproduct. The resulting "salt-free" ylide is more reactive and often gives higher Z-selectivity.

  • Solvent Screening: If you are using THF, try switching to a non-polar solvent like toluene to see how it impacts the E/Z ratio.

  • Temperature Control: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic product.

Question 3: The final purification by column chromatography is difficult, with the product co-eluting with triphenylphosphine oxide. How can I resolve this?

Answer: Triphenylphosphine oxide (Ph₃PO), a byproduct of the Wittig reaction, is notoriously difficult to separate from many organic products due to its polarity and crystallinity.

Strategies for Ph₃PO Removal:

  • Precipitation: After the reaction, quench with water and dilute with a non-polar solvent like hexanes or a mixture of hexanes/ether. Ph₃PO is often insoluble in these solvents and may precipitate out, allowing for removal by filtration.

  • Acid-Base Extraction: Since your product is a basic amine, you can perform an acid-base extraction.

    • Dissolve the crude mixture in a solvent like ethyl acetate.

    • Extract with dilute aqueous HCl (e.g., 1 M). Your amine product will move to the aqueous layer as the hydrochloride salt, while the neutral Ph₃PO remains in the organic layer.

    • Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ until pH > 10.

    • Extract the free-base product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer with Na₂SO₄, filter, and concentrate to get the purified product.

  • Modified Chromatography: If chromatography is unavoidable, using a solvent system with a small percentage of a polar modifier like triethylamine (Et₃N) can help reduce tailing of the amine product on the silica gel and may improve separation from Ph₃PO.

Frequently Asked Questions (FAQs)

What is a reliable, high-level synthetic strategy for constructing the 2-Ethylidenehexahydro-1H-pyrrolizine core?

A common and effective strategy starts from a readily available chiral precursor, such as L-proline, and involves three key stages: chain elongation, intramolecular cyclization, and olefination. This approach provides good control over the stereochemistry of the final product.

Synthetic_Strategy Proline L-Proline Derivative Elongation Chain Elongation (e.g., Grignard, Acylation) Proline->Elongation Precursor Acyclic Precursor Elongation->Precursor Cyclization Intramolecular Cyclization Precursor->Cyclization Ketone Pyrrolizidinone Core Cyclization->Ketone Wittig Wittig Olefination Ketone->Wittig Product 2-Ethylidenehexahydro- 1H-pyrrolizine Wittig->Product

Caption: A general synthetic pathway to the target molecule.

This multi-step process typically involves protecting the proline nitrogen, activating the carboxylic acid, adding a carbon chain, and then performing a cyclization reaction to form the bicyclic pyrrolizidinone intermediate.[1] The final step is the introduction of the ethylidene group via a Wittig reaction on the ketone.

How critical is the choice of solvent in the intramolecular cyclization step?

The choice of solvent is critical as it influences both reaction rate and the competition between intramolecular and intermolecular pathways.

  • Polar Aprotic Solvents (e.g., THF, DMF): These solvents can solvate charged intermediates, but may not be ideal for reactions requiring high temperatures.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Xylene): These are often preferred for intramolecular cyclizations that require heat. They are less likely to interfere with the reactive intermediates and allow for higher reaction temperatures to overcome activation energy barriers. Furthermore, using a Dean-Stark trap with toluene can effectively remove water, which can be crucial for certain types of cyclization reactions (e.g., those forming enamines or iminium ions).

Which analytical techniques are most effective for monitoring the reaction and characterizing the final product?

A combination of techniques is essential for reliable monitoring and characterization:

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. Use a suitable stain (e.g., ninhydrin for primary/secondary amines or permanganate for the double bond) to visualize the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Crucial for confirming the formation of the bicyclic core by observing the characteristic shifts and couplings of the bridgehead protons. The appearance of signals in the olefinic region (~5.0-5.5 ppm) confirms the installation of the ethylidene group.

    • ¹³C NMR: Confirms the number of unique carbons and the presence of the C=C double bond (signals typically >100 ppm).

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying any volatile impurities.

Optimized Experimental Protocol

This protocol describes a representative synthesis of the pyrrolizidinone core followed by the Wittig reaction.

Part 1: Synthesis of Hexahydro-1H-pyrrolizin-2(3H)-one

This step involves the formation of the bicyclic ketone intermediate from a suitable acyclic precursor, often derived from L-proline. A common method is an intramolecular Dieckmann condensation or a related cyclization.

Reagents & Conditions:

ReagentMolar Eq.Purpose
Diethyl 4-(pyrrolidin-2-yl)butanoate1.0Acyclic Precursor
Sodium Ethoxide (NaOEt)1.1Base for Cyclization
Toluene-Anhydrous Solvent
Aqueous HCl (5%)-Neutralization/Workup
Saturated NaHCO₃-Workup

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add sodium ethoxide (1.1 eq) and anhydrous toluene.

  • Add the diethyl 4-(pyrrolidin-2-yl)butanoate precursor (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to 0 °C and cautiously quench by adding 5% aqueous HCl until the mixture is acidic (pH ~2). This will hydrolyze the intermediate β-keto ester.

  • Continue heating at 60-70 °C for 2-3 hours to ensure complete decarboxylation.

  • Cool the reaction, neutralize with saturated aqueous NaHCO₃, and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the hexahydro-1H-pyrrolizin-2(3H)-one intermediate.

Part 2: Wittig Olefination to form 2-Ethylidenehexahydro-1H-pyrrolizine

Reagents & Conditions:

ReagentMolar Eq.Purpose
Ethyltriphenylphosphonium Bromide1.5Wittig Salt
Sodium Hexamethyldisilazide (NaHMDS)1.4Base
Tetrahydrofuran (THF)-Anhydrous Solvent
Hexahydro-1H-pyrrolizin-2(3H)-one1.0Ketone Substrate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under argon, suspend ethyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add NaHMDS (1.4 eq, as a solution in THF) dropwise. A deep orange or red color should develop, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution back to 0 °C and add a solution of the pyrrolizidinone intermediate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting ketone is consumed.

  • Quench the reaction by adding a few drops of water.

  • Filter the mixture through a pad of Celite to remove precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using the acid-base extraction method described in the troubleshooting section to remove triphenylphosphine oxide, followed by column chromatography if necessary.

References

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025). Synthetic Approaches to Nonaromatic Nitrogen Heterocycles. [Link]

  • Flexible Strategy for the Synthesis of Pyrrolizidine Alkaloids. (2025). ResearchGate. [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. (2025). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. University of Glasgow. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). Chemistry Central Journal. [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro- 1H-pyrrolizine: a Way Towards New Building Blocks. (2023). Chemistry of Heterocyclic Compounds. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2021). Toxins. [Link]

  • Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. (2018). Chemical Communications. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Organic Syntheses. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules. [Link]

  • Pyrrolizidine alkaloids from Jacobaea vulgaris Gaertn and theoretical studies on intramolecular interactions. (2023). Natural Product Research. [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE. [Link]

  • Intramolecular allylstannane cyclizations in alkaloid synthesis: applications to pyrrolizidine alkaloids. (1991). The Journal of Organic Chemistry. [Link]

  • Efficient Synthesis and Resolution of Pyrrolizidines. (2019). ResearchGate. [Link]

  • Synthesis and antitumor evaluation of some novel pyrrolizine derivatives. (2025). ResearchGate. [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. [Link]

Sources

Technical Support Center: Purification of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Ethylidenehexahydro-1H-pyrrolizine. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities associated with isolating this pyrrolizidine derivative. As a bicyclic amine with key stereochemical features, its purification presents distinct challenges that require a systematic and well-understood approach. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemical properties of 2-Ethylidenehexahydro-1H-pyrrolizine and how they influence purification strategies.

Q1: What are the primary structural features of 2-Ethylidenehexahydro-1H-pyrrolizine that make its purification challenging?

A1: The purification challenges are rooted in two key structural aspects: its basic nitrogen and the presence of multiple stereoisomers.

  • Basic Nitrogen Core: The hexahydro-1H-pyrrolizine skeleton contains a tertiary amine, making the molecule basic.[1] This can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing, irreversible adsorption, and low recovery during column chromatography. The basicity also makes the compound susceptible to reactions with acidic impurities or solvents.

  • Stereoisomerism: The molecule contains two sources of isomerism:

    • E/Z Isomerism: The exocyclic ethylidene double bond can exist as either the E (trans) or Z (cis) isomer. These isomers are diastereomers and often have very similar polarities, making them difficult to separate using standard chromatographic techniques.

    • Chirality: The pyrrolizidine ring system itself contains chiral centers. Unless the synthesis is stereospecific, you will likely have a racemic mixture of enantiomers for both the E and Z forms. Separating enantiomers requires specialized chiral techniques.

Q2: What are the most common impurities I should anticipate from the synthesis?

A2: Impurities are highly dependent on the synthetic route. However, common byproducts in related pyrrolizine syntheses often include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomeric Byproducts: Positional isomers where the ethylidene group is at a different location, or incompletely cyclized intermediates.

  • Oxidation Products: The tertiary amine is susceptible to oxidation, forming the corresponding N-oxide, especially if exposed to air and certain catalysts. Pyrrolizidine alkaloid N-oxides are significantly more polar than their tertiary amine counterparts.[2]

  • Solvent Adducts and Salts: Residual solvents or acidic reagents can form adducts or salts with the basic nitrogen.

Q3: How does the stability of 2-Ethylidenehexahydro-1H-pyrrolizine affect the choice of purification method?

A3: The compound's stability, particularly its susceptibility to oxidation and potential for acid-catalyzed rearrangement or degradation, is a critical consideration.

  • Avoid Harsh Acids: Prolonged exposure to strong acids should be avoided as it can lead to degradation. If an acidic extraction is necessary, it should be done quickly and at low temperatures.

  • Minimize Heat Exposure: Pyrrolizidine alkaloids can be volatile and may degrade at high temperatures.[3] Therefore, purification by distillation should be performed under high vacuum to keep the boiling point as low as possible. Evaporation of solvents should be done using a rotary evaporator at moderate temperatures.

  • Inert Atmosphere: To prevent the formation of N-oxides, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged steps like column chromatography or storage.[4][5]

Q4: Which analytical techniques are most effective for assessing the purity and isomeric ratio of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the presence of volatile impurities and can often separate E/Z isomers if an appropriate column and temperature gradient are used.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for analyzing pyrrolizidine alkaloids and their more polar N-oxide derivatives.[6][7][8] It can be adapted with chiral columns to analyze enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation. The chemical shifts and coupling constants of the protons on and near the ethylidene group can be used to determine the E/Z ratio of the mixture.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid reaction monitoring and for developing the optimal solvent system for column chromatography.[9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification workflow.

Problem: My TLC plate shows a single spot, but my final product has multiple peaks in the GC/LC analysis.

  • Probable Cause 1: Co-elution of Isomers on TLC. The most likely reason is that the E/Z isomers have nearly identical Rf values in the TLC solvent system you used, making them appear as a single spot. Analytical techniques like capillary GC or HPLC have much higher resolving power.

  • Solution:

    • Develop a Better TLC System: Experiment with different solvent systems, varying the polarity and composition. Try adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent. This deactivates the acidic sites on the silica gel, reducing peak tailing and often improving the separation of basic compounds.

    • Use a Different Stationary Phase: Test your sample on both silica (acidic) and alumina (can be basic, neutral, or acidic) TLC plates to see if the separation profile changes.[10]

  • Probable Cause 2: On-Column Degradation. The compound may be degrading on the hot GC injection port or interacting with the stationary phase.

  • Solution:

    • Lower GC Injection Temperature: Reduce the injector temperature in increments to see if the impurity peaks decrease.

    • Derivatization: If degradation is suspected, consider derivatizing the amine before GC analysis.

    • Rely on LC-MS: LC-MS is a "softer" ionization technique and is generally more suitable for potentially labile compounds like alkaloids.[8]

Problem: I am struggling to separate the E/Z isomers by standard column chromatography.

  • Probable Cause: The polarity difference between the E/Z diastereomers is insufficient for effective separation on standard silica gel. This is a very common and difficult problem.

  • Solution:

    • Optimize Column Chromatography: Use a high-performance flash chromatography system with a high-quality, small-particle-size silica gel. Run a very shallow solvent gradient or isocratic elution, collecting many small fractions.[11] Monitor fractions meticulously by TLC or GC/LC.

    • Change the Stationary Phase: Consider using a different stationary phase, such as silver nitrate-impregnated silica gel. The silver ions can interact differently with the π-electrons of the double bond in the E and Z isomers, often leading to enhanced separation.

    • Diastereomeric Salt Formation & Crystallization: If the isomers cannot be separated chromatographically, a classical resolution technique may work.[12] React the isomeric mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This creates a mixture of diastereomeric salts.[13] These salts will have different solubilities and can often be separated by fractional crystallization. After separation, the pure isomer can be liberated by treatment with a base.

Problem: My overall yield after column chromatography is very low.

  • Probable Cause 1: Irreversible Adsorption. The basic nitrogen of your compound is binding too strongly to the acidic silica gel.

  • Solution:

    • Deactivate the Silica: Before running the column, flush it with the mobile phase containing 0.5-1% triethylamine or another amine base. This neutralizes the most acidic silanol groups.[10]

    • Use a Different Adsorbent: Switch to neutral or basic alumina, or a C18-functionalized silica (reverse-phase).[9][10] For reverse-phase chromatography, the mobile phase is typically a polar solvent like water/acetonitrile or water/methanol.

  • Probable Cause 2: Compound is too Polar/Non-polar. Your compound may be eluting with the solvent front (if it's very non-polar) or remaining stuck at the top of the column (if it's very polar).

  • Solution:

    • Systematic TLC Analysis: Before loading the column, run TLCs with a range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.2-0.3. This is generally a good starting point for column chromatography.[9]

Problem: My purified product is clear and colorless initially but turns yellow or brown upon storage.

  • Probable Cause: The compound is degrading, likely through oxidation by atmospheric oxygen.

  • Solution:

    • Store Under Inert Gas: After purification and solvent removal, flush the vial containing your compound with nitrogen or argon before sealing.

    • Store at Low Temperature: Store the compound in a freezer (-20°C or lower) to slow the rate of degradation.

    • Store as a Salt: If the free base is unstable, consider converting it to a stable salt (e.g., the hydrochloride or tartrate salt) for long-term storage. The salt can be converted back to the free base just before use.

Detailed Protocol: Purification by Flash Column Chromatography

This protocol outlines a standard methodology for purifying 2-Ethylidenehexahydro-1H-pyrrolizine using silica gel flash chromatography. It is crucial to first determine the optimal eluent system via TLC analysis.

1. Materials and Setup

  • Crude 2-Ethylidenehexahydro-1H-pyrrolizine

  • Silica gel (230-400 mesh)[9]

  • Solvents (TLC-grade or higher): Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine (Et₃N)

  • Glass chromatography column or pre-packed flash cartridge

  • Fraction collection tubes

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for visualization

2. Method Development with TLC

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different solvent system. Start with a non-polar system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.

  • Crucial Step: Prepare an identical set of solvent systems, but add 0.5% triethylamine to each.

  • Compare the results. The ideal system will show good separation between your product spot and impurities, with the product having an Rf of ~0.25. The addition of triethylamine should result in rounder, less streaky spots.

Example TLC Solvent Systems Expected Observation
20% EtOAc / HexanesNon-polar impurities move up the plate, product stays near the baseline.
50% EtOAc / Hexanes + 0.5% Et₃NProduct moves to an Rf of ~0.2-0.4, good separation from other spots.
10% MeOH / DCM + 0.5% Et₃NProduct moves to a high Rf, good for eluting very polar impurities.

3. Column Packing (Wet Slurry Method) [10][14]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of your crude sample) with your chosen starting eluent to form a slurry.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to settle the packing and open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Add a protective layer of sand on top of the silica bed.

4. Sample Loading and Elution

  • Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica, again ensuring the column does not run dry.

  • Carefully add the mobile phase to the top of the column and begin elution, applying positive pressure for flash chromatography.

  • Collect fractions systematically. Monitor the separation by collecting a small spot from each fraction onto a TLC plate and developing it.

5. Fraction Analysis and Product Isolation

  • Identify the fractions containing the pure product using your TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator at a temperature below 40°C.

  • Place the resulting oil or solid under high vacuum to remove any residual solvent.

  • Characterize the final product using NMR, GC-MS, and/or LC-MS.

Visualizations

Purification_Workflow TLC TLC Pack Pack TLC->Pack Informs solvent choice Collect Collect Monitor Monitor Collect->Monitor Analyze each fraction

// Invisible root node Root [label="2-Ethylidenehexahydro-1H-pyrrolizine\nStereoisomers", shape=plaintext, fontsize=14];

// Diastereomers E_Isomer [label="E-Isomer\n(Diastereomer)"]; Z_Isomer [label="Z-Isomer\n(Diastereomer)"];

// Enantiomers for E E_R [label="(+)-E-Isomer\n(Enantiomer)"]; E_S [label="(-)-E-Isomer\n(Enantiomer)"];

// Enantiomers for Z Z_R [label="(+)-Z-Isomer\n(Enantiomer)"]; Z_S [label="(-)-Z-Isomer\n(Enantiomer)"];

// Relationships Root -> {E_Isomer, Z_Isomer} [label="E/Z Isomerism"]; E_Isomer -> {E_R, E_S} [label="Chirality"]; Z_Isomer -> {Z_R, Z_S} [label="Chirality"];

// Style nodes E_Isomer [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z_Isomer [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_R [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; E_S [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Z_R [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Z_S [shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; } } Caption: Stereoisomeric relationships in 2-Ethylidenehexahydro-1H-pyrrolizine.

References

  • Vertex AI Search. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
  • Abourehab, M. A. S., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. [Source details unavailable]
  • Karageorgou, E., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Source details unavailable]
  • University of Victoria. (n.d.). Column chromatography.
  • [Author unavailable]. (n.d.). CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. [Source details unavailable]
  • ResearchGate. (2025). Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.
  • Kiefer, F., et al. (2021). Retrospective HRMS Screening and Dedicated Target Analysis Reveal a Wide Exposure to Pyrrolizidine Alkaloids in Small Streams. Environmental Science & Technology.
  • Wikipedia. (n.d.). Pyrrolizidine.
  • Crews, C., Berthiller, F., & Krska, R. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Analytical and Bioanalytical Chemistry, 396(1), 327-338.
  • Klipkov, A. A., & Gerus, I. I. (2023). Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. [Source details unavailable]
  • ResearchGate. (2025). Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents | Request PDF.
  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 23(6), 1364.
  • Grieb, S., et al. (1997). Separation of synthesized enantiomers and diastereomers of thiino-[4,3-b]pyrrole-2,3-dione derivatives and 2H-thiopyrans by capillary electrophoresis. Electrophoresis, 18(6), 978-984.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
  • Research and Reviews. (2022). Column Chromatography and its Methods in Separation for Constituents. Journal of Pharmacognosy and Phytochemistry, 10(3).
  • Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases.
  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
  • Eide, H. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610-626.
  • PubMed. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

Sources

Optimization of reaction conditions for 2-Ethylidenehexahydro-1H-pyrrolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine, a member of the pyrrolizidine alkaloid family, is a multi-step process that requires careful control of reaction parameters.[1][2][3] The core of this synthetic route often involves an intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[4][5] This guide will focus on the optimization of this key step and address potential challenges throughout the synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 2-Ethylidenehexahydro-1H-pyrrolizine core?

A1: The most prevalent and effective method for constructing the bicyclic core of 2-Ethylidenehexahydro-1H-pyrrolizine is through an intramolecular Heck reaction.[4][5] This reaction typically involves the cyclization of a suitably substituted pyrrolidine precursor bearing a vinyl halide or triflate and a pendant alkene. Another notable strategy is the [3+2] cycloaddition of azomethine ylides, which can provide a rapid entry to the pyrrolizidine skeleton.[2][6]

Q2: How do I choose the right palladium catalyst and ligand for the intramolecular Heck reaction?

A2: The choice of the palladium source and ligand is critical for the success of the intramolecular Heck reaction. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂. The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling stereoselectivity. For many Heck reactions, phosphine-based ligands such as PPh₃ (triphenylphosphine) and bidentate phosphines like BINAP are effective. The optimal choice will depend on the specific substrate and desired outcome. It is often necessary to screen a variety of ligands to achieve the best results.

Q3: What is the role of the base in the Heck reaction, and which one should I use?

A3: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (e.g., HBr or HOTf) that is formed. Common bases include tertiary amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and the formation of byproducts. For sensitive substrates, a milder base may be preferable.

Q4: Which solvents are suitable for this synthesis?

A4: The choice of solvent is critical as it can influence the solubility of the reactants and the stability of the catalyst. Common solvents for intramolecular Heck reactions include polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and N,N-dimethylacetamide (DMA). The selection of the optimal solvent may require some experimentation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Unsuitable solvent or base. 4. Poor quality of starting materials.1. Ensure the palladium catalyst is active. Use freshly opened catalyst or a reliable source. Consider using a more active catalyst/ligand combination. 2. Optimize the reaction temperature. Some Heck reactions require elevated temperatures to proceed efficiently. 3. Screen different solvents and bases. The solubility and reactivity can be highly dependent on the reaction medium. 4. Verify the purity of your starting materials by NMR or other analytical techniques.
Formation of Side Products 1. Isomerization of the double bond. 2. β-hydride elimination from an undesired position. 3. Catalyst decomposition.1. The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress double bond isomerization.[7] 2. The choice of ligand can influence the regioselectivity of the β-hydride elimination. Experiment with different ligands to favor the desired product. 3. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Low reaction temperature.1. Monitor the reaction progress by TLC or GC-MS and allow for longer reaction times if necessary. 2. If catalyst deactivation is suspected, a higher catalyst loading or the addition of a fresh portion of catalyst may be beneficial. 3. Gradually increase the reaction temperature to see if conversion improves.
Difficulty in Product Purification 1. Presence of closely related byproducts. 2. Residual palladium catalyst.1. Utilize high-performance liquid chromatography (HPLC) or counter-current chromatography for challenging separations.[8] 2. Pass the crude product through a short plug of silica gel or celite to remove residual palladium. Treatment with activated carbon can also be effective.

Experimental Protocols

Optimized Protocol for Intramolecular Heck Cyclization

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl halide or triflate precursor (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PPh₃ (0.10 equiv).

  • Solvent and Base Addition: Add anhydrous acetonitrile (to make a 0.1 M solution) and triethylamine (2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Ethylidenehexahydro-1H-pyrrolizine.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

ReactionPathway cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_product Product Formation Start Pyrrolidine Precursor (Vinyl Halide/Triflate) OxAdd Oxidative Addition Start->OxAdd Pd(0) Pd0 Pd(0) Catalyst MigIns Migratory Insertion OxAdd->MigIns Alkene Coordination BetaElim β-Hydride Elimination MigIns->BetaElim Forms C-C bond RedElim Reductive Elimination BetaElim->RedElim Forms Product Product 2-Ethylidenehexahydro- 1H-pyrrolizine BetaElim->Product RedElim->Pd0 Base (e.g., Et3N) TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst OptimizeTemp Optimize Temperature CheckCatalyst->OptimizeTemp If catalyst is active Success Successful Optimization CheckCatalyst->Success If catalyst was inactive and now replaced ScreenSolventBase Screen Solvents & Bases OptimizeTemp->ScreenSolventBase If no improvement OptimizeTemp->Success If temperature was the issue CheckPurity Check Starting Material Purity ScreenSolventBase->CheckPurity If still low yield ScreenSolventBase->Success If solvent/base was suboptimal IncreaseTime Increase Reaction Time CheckPurity->IncreaseTime If pure CheckPurity->Success If starting material was impure IncreaseTime->Success

Caption: A decision tree for troubleshooting low yield.

References

  • The Intramolecular Heck Reaction. Organic Reactions. [Link]

  • Pyrrolidines and Piperidines by Ligand‐Enabled Aza‐Heck Cyclizations and Cascades of N‐(Pentafluorobenzoyloxy)carbamates. Angewandte Chemie International Edition. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC. [Link]

  • Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. Molecules. [Link]

  • The Intramolecular Heck Reaction. ResearchGate. [Link]

  • SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS. Semantic Scholar. [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • 2,2-DIPHENYL-2-(1-PYRROLIDINYL)ACETONITRILE HYDROCHLORIDE. Organic Syntheses. [Link]

  • Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Tetrahedron. [Link]

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  • An Intramolecular Heck Reaction that Prefers a 5- endo - to a 6- exo - trig Cyclization Pathway. ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]

  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography. Journal of Chromatography A. [Link]

  • A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. ResearchGate. [Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science. [Link]

  • Purification of crude pyrroles.
  • Previous and proposed routes to 2,3‐dihydro‐1H‐pyrrolizines from enaminones. ResearchGate. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. [Link]

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  • Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. ResearchGate. [Link]

  • Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Journal of the American Chemical Society. [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry. [Link]

  • A Short and Versatile Approach for the Synthesis of Pyrrolizidinones. ResearchGate. [Link]

  • Rapid Construction of Hexahydro‐1H‐pyrrolo[3,2‐c]pyridines with Functionalized 1,3‐Enynes and Imines via Palladium Catalysis. ResearchGate. [Link]

  • 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry. [Link]

  • Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles. Chemical Communications. [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. Chemistry Central Journal. [Link]

Sources

Overcoming stereoselectivity issues in 2-Ethylidenehexahydro-1H-pyrrolizine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ETH-002 Subject: Troubleshooting Stereoselectivity & Isomer Separation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-ethylidenehexahydro-1H-pyrrolizine presents a classic "double-bind" in stereochemical control. You are managing two distinct stereogenic challenges simultaneously:

  • Exocyclic Alkene Geometry (E vs. Z): Controlled by the kinetics/thermodynamics of the olefination reagent.

  • Bridgehead Integrity (C7a/C8): The bicyclic pyrrolizidine core is prone to racemization (epimerization) under the strong basic conditions required for olefination, particularly due to ring strain and the proximity of the nitrogen lone pair.

This guide provides a modular troubleshooting workflow to isolate and resolve these issues.

Module 1: Controlling Exocyclic Geometry (E vs. Z)

The ethylidene side chain is typically installed via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction on the precursor ketone (Hexahydro-1H-pyrrolizin-2-one ). The choice of reagent dictates the outcome.

Diagnostic: Which Isomer Do You Need?
  • Targeting E-Isomer (Thermodynamic): Use standard HWE reagents.[1]

  • Targeting Z-Isomer (Kinetic): Use Still-Gennari or Ando modifications.

The Protocol: High-Fidelity Olefination

Standard HWE (For E-Selectivity):

  • Reagent: Triethyl phosphonoacetate (or ethyl-substituted equivalent).

  • Base: NaH or LiHMDS.

  • Solvent: THF (promotes cation chelation).

  • Key Step: Pre-mix the phosphonate and base for 30 mins at 0°C before adding the ketone. This ensures full deprotonation and minimizes the exposure of the ketone to free base, protecting the bridgehead.

Still-Gennari Modification (For Z-Selectivity):

  • Reagent: Bis(2,2,2-trifluoroethyl) phosphonoacetate.

  • Base: KHMDS (Potassium hexamethyldisilazide).

  • Additive: 18-Crown-6 (Sequesters K+, preventing chelation and forcing the kinetic pathway).

  • Temperature: Must remain at -78°C.

Decision Logic & Mechanism

HWE_Selectivity Start Start: Hexahydro-1H-pyrrolizin-2-one Target Target Geometry? Start->Target E_Path Target: (E)-Isomer Target->E_Path Thermodynamic Z_Path Target: (Z)-Isomer Target->Z_Path Kinetic Standard_HWE Reagent: Triethyl phosphonoacetate Base: NaH or LiHMDS Solvent: THF (RT to Reflux) E_Path->Standard_HWE Thermo_Control Mechanism: Thermodynamic Control (Reversible Intermediate) Standard_HWE->Thermo_Control E_Product Product: (E)-Ethylidene Thermo_Control->E_Product Still_Gennari Reagent: Bis(trifluoroethyl) phosphonoacetate Base: KHMDS / 18-Crown-6 Solvent: THF (-78°C) Z_Path->Still_Gennari Kinetic_Control Mechanism: Kinetic Control (Irreversible Elimination) Still_Gennari->Kinetic_Control Z_Product Product: (Z)-Ethylidene Kinetic_Control->Z_Product

Figure 1: Decision tree for reagent selection based on desired stereochemical outcome.

Module 2: Protecting the Bridgehead (C7a/C8)

The Issue: The bridgehead carbon (C7a) is alpha to the nitrogen. In the presence of strong bases used for olefination, the ketone can enolize towards the bridgehead, leading to racemization or destruction of the bicyclic core.

Troubleshooting Checklist
SymptomProbable CauseCorrective Action
Low Yield / Complex Mixture Enolization of ketone competing with nucleophilic attack.Switch Base: Use LiHMDS instead of NaH. The bulky silyl groups reduce the rate of proton abstraction (enolization) relative to the nucleophilic attack of the phosphonate.
Loss of Optical Activity Epimerization at C7a via retro-Michael or enolate formation.Lewis Acid Buffer: Add anhydrous CeCl₃ (Cerium(III) chloride) to the reaction. CeCl₃ coordinates to the ketone oxygen, increasing electrophilicity while suppressing basicity, allowing milder conditions.
Incomplete Conversion Steric hindrance of the "cup-shaped" bicyclic system.Temperature Ramp: Start at -78°C to form the intermediate, then slowly warm to 0°C. Do not jump to reflux immediately.

Module 3: Purification & Isomer Separation

Standard silica chromatography often fails to separate E and Z isomers of pyrrolizidines due to their similar polarity.

The Silver Bullet: AgNO₃-Impregnated Silica

Silver ions (


) form reversible 

-complexes with alkenes. The stability of this complex differs significantly between E (trans) and Z (cis) isomers due to steric accessibility.

Preparation Protocol:

  • Dissolve: Dissolve

    
     (10% w/w relative to silica) in acetonitrile.
    
  • Slurry: Add silica gel to the solution and slurry for 15 minutes.

  • Dry: Evaporate solvent under reduced pressure (Rotavap) in the dark (wrap flask in foil) until a free-flowing powder is obtained.

  • Pack: Pack the column immediately. Shield the column from light during chromatography.

  • Elute: Use a gradient of Hexanes/EtOAc. The Z-isomer typically elutes slower due to stronger complexation (less steric hindrance around the double bond).

FAQ: Common User Queries

Q: My HWE reaction stalled. Can I add more base? A: Do not add more base directly. Excess base will almost certainly epimerize the bridgehead. Instead, add more pre-formed phosphonate anion (mix phosphonate + base in a separate vial first).

Q: Why is the Still-Gennari modification giving me low yields? A: The trifluoroethyl phosphonate reagents are extremely moisture sensitive. Ensure your THF is freshly distilled or from a dry solvent system (water < 10 ppm). Also, the reaction must be quenched at low temperature (-78°C) to prevent equilibration back to the E-isomer.

Q: Can I use a Wittig reagent (phosphonium salt) instead of HWE? A: You can, but Wittig reagents are generally less reactive toward the sterically hindered pyrrolizidine ketone. HWE reagents (phosphonates) are more nucleophilic and easier to remove (water-soluble byproducts).

References

  • Standard HWE Mechanism & Stereocontrol

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4] Chemical Reviews, 89(4), 863–927. Link

  • Z-Selective Olefination (Still-Gennari)

    • Still, W. C., & Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 24(41), 4405-4408. Link

  • Separation of Alkenes (AgNO3 Silica)

    • Williams, C. M., & Mander, L. N. (2001). "Chromatography with silver nitrate."[5][6] Tetrahedron, 57(3), 425-447.[5] Link

  • Pyrrolizidine Alkaloid Synthesis Context

    • Robertson, J., & Stevens, K. (2000). "Pyrrolizidine alkaloids."[7][8][9] Natural Product Reports, 17, 551-569. (Provides context on the stability of the bicyclic core). Link

Sources

Troubleshooting guide for 2-Ethylidenehexahydro-1H-pyrrolizine analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Ethylidenehexahydro-1H-pyrrolizine (CAS: 174148-43-7 for the (Z)-isomer) is a bicyclic pyrrolizidine alkaloid primarily known as a semiochemical (pheromone) in Monomorium ant species and certain Lepidoptera.[1] Unlike complex hepatotoxic pyrrolizidine alkaloids (PAs) found in food matrices, this molecule is a low-molecular-weight, volatile amine.[1]

The Analytical Paradox: Its simplicity is its difficulty. As a volatile free base, it is easily lost during sample concentration (blow-down).[1] As a tertiary amine, it exhibits severe peak tailing on standard silica-based columns due to interaction with silanols.[1] Furthermore, the exocyclic double bond introduces E/Z isomerism, necessitating high-selectivity stationary phases for resolution.[1]

This guide synthesizes field-proven protocols to overcome these specific challenges, moving beyond generic "alkaloid analysis" to precision methodology for this specific target.

Analytical Method Selection (FAQ)

Q1: Should I use GC-MS or LC-MS/MS?

  • Answer: GC-MS is the gold standard for the free base form due to its volatility and non-polar nature. It provides superior isomer resolution and structural confirmation via EI fragmentation.

  • Caveat: If you are analyzing biological fluids (plasma/urine) where the molecule may exist as an N-oxide metabolite, LC-MS/MS (HILIC mode) is required, as the N-oxide is thermally unstable and will degrade in a GC inlet.[1]

Q2: Which GC column provides the best separation for E/Z isomers?

  • Recommendation: A base-deactivated polyethylene glycol (PEG) column (e.g., Stabilwax-DB or CAM ) is superior to standard 5% phenyl phases.[1] The basic modification neutralizes active sites, preventing tailing, while the polar phase resolves the geometric isomers.

Troubleshooting Guide: The "Why" Behind the Failure

Issue 1: Severe Peak Tailing (GC-MS)

Symptom: Asymmetrical peaks with long retention time drag; poor quantification at low levels (<1 ppm).[1]

  • Root Cause: The tertiary nitrogen lone pair interacts strongly with acidic silanol groups on the column wall and liner.

  • Solution:

    • Liner Selection: Switch to a base-deactivated splitless liner with wool.[1] Standard deactivated liners are insufficient.

    • Column Trimming: Remove the first 50 cm of the guard column where non-volatile matrix components accumulate and expose active sites.

    • Derivatization (Alternative): Although not strictly necessary with the right column, reduction to the saturated analogue (2-ethylhexahydro-1H-pyrrolizine) can improve peak shape, though you lose isomer information.[1]

Issue 2: Analyte Loss During Concentration (Low Recovery)

Symptom: Recovery < 50% after extraction, particularly in the "volatile" fraction.

  • Root Cause: The molecule is highly volatile (BP approx. 170-180°C, but significant vapor pressure at RT).[1] Evaporating solvents to dryness sublimates the analyte.

  • Critical Protocol: NEVER evaporate to dryness. [1]

    • Use a Kuderna-Danish (K-D) concentrator rather than a nitrogen blow-down system if possible.[1]

    • If using N2 blow-down, stop when the volume reaches 200 µL and add a "keeper" solvent (e.g., isooctane or toluene) if compatible with the injection method.[1]

Issue 3: "Ghost" Peaks or Carryover

Symptom: Analyte appears in blank injections following a high-concentration sample.[1]

  • Root Cause: Basic amines adhere stubbornly to the injection port and syringe needle.

  • Solution:

    • Wash Solvents: Implement a 5-step wash cycle using alternating polar/non-polar solvents.[1] Include Dichloromethane (DCM) followed by Methanol .

    • Inlet Maintenance: Change the septum every 50 injections; coring exposes the needle to non-deactivated rubber.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method selection and troubleshooting based on the sample state.

AnalyticalWorkflow Sample Sample Matrix TypeCheck Analyte Form? Sample->TypeCheck FreeBase Free Base (Volatile) TypeCheck->FreeBase Pheromone/Plant Volatile NOxide N-Oxide / Metabolite TypeCheck->NOxide Biological Fluid Extract LLE (pH > 10) DCM or Hexane FreeBase->Extract Conc Concentration (Do NOT dry!) Extract->Conc GCMS GC-MS Analysis (Stabilwax-DB Column) Conc->GCMS GCMS->Extract Tailing Peaks? GCMS->Conc Low Recovery? SPE SPE Cleanup (MCX Cartridge) NOxide->SPE LCMS LC-MS/MS (HILIC Mode) SPE->LCMS

Caption: Decision tree for 2-Ethylidenehexahydro-1H-pyrrolizine analysis, highlighting critical failure points (red) in the concentration step.

Validated Experimental Protocols

Protocol A: Extraction of Free Base (Pheromone/Plant Material)

Objective: Isolate the volatile free base while minimizing evaporative loss.

  • Sample Prep: Homogenize 1g of sample in 5 mL 0.5 M H2SO4 . (Acid locks the amine as a non-volatile salt).

  • Wash: Wash the acidic aqueous phase with 3 mL Hexane (discard organic layer to remove non-polar interferences).

  • Basify: Adjust pH to >10 using 25% Ammonium Hydroxide (NH4OH) . Note: Use NH4OH instead of NaOH to prevent heat generation which could volatilize the target.

  • Extraction: Extract immediately with 2 x 3 mL Dichloromethane (DCM) .

  • Drying: Pass DCM through anhydrous Na2SO4.

  • Concentration (CRITICAL): Concentrate to ~0.5 mL using a gentle stream of Nitrogen at ambient temperature . Do not heat. Do not evaporate to dryness.

  • Internal Standard: Add Tridecane or Quinoline as an internal standard prior to injection.

Protocol B: GC-MS Instrumental Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

ParameterSettingRationale
Column Restek Stabilwax-DB (30m x 0.25mm x 0.25µm)Base-deactivated PEG phase reduces amine adsorption.[1]
Inlet Splitless, 250°CHigh temp ensures rapid volatilization; splitless maximizes sensitivity.
Liner 4mm ID Single Taper w/ Wool (Base Deactivated)Wool traps non-volatiles; deactivation prevents tailing.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimization.
Oven Program 60°C (1 min) → 10°C/min → 240°C (5 min)Slow ramp at start helps resolve E/Z isomers.
MS Source EI (70 eV), 230°CStandard ionization.
SIM Ions m/z 137 (M+), 122 (M-CH3), 108 (M-C2H5)Selectivity for quantitation.[1]

Quantitative Data Summary: Isomer Resolution

The following table summarizes expected retention behavior on different stationary phases, aiding in column selection.

Column PhasePolarityPeak Shape (Asymmetry Factor)E/Z ResolutionRecommendation
5% Phenyl (DB-5) Non-PolarPoor (> 2.[1]0)Partial (< 1.0)Not Recommended
6% Cyanopropyl (DB-624) Mid-PolarModerate (1.2 - 1.[1]5)Good (> 1.2)Acceptable for screening
Base-Deactivated PEG PolarExcellent (1.0 - 1.1) Excellent (> 1.5) Preferred

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5370966, (Z)-2-Ethylidenehexahydro-1H-pyrrolizine. Retrieved from [Link]

  • Pheromone Analysis Context : Jones, T. H., et al. (1982). The venom alkaloids from some Monomorium species. Tetrahedron, 38(13), 1949-1958.[1] (Foundational work on volatile pyrrolizidines in ants).

  • General PA Analysis Guidelines : European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. Retrieved from [Link]

  • GC Troubleshooting for Amines : Restek Corporation. (2020). Analyze Basic Compounds without Derivatization. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for 2-Ethylidenehexahydro-1H-pyrrolizine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #PYR-2-ETH-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Operational Scope

Welcome to the technical support hub for the scale-up of 2-Ethylidenehexahydro-1H-pyrrolizine . This guide addresses the transition from bench-scale discovery (milligram) to process-scale (kilogram) synthesis.

The synthesis of 2-ethylidene-substituted pyrrolizidines generally hinges on the olefination of a hexahydro-3H-pyrrolizin-2-one precursor. While the core chemistry (Wittig or Horner-Wadsworth-Emmons) is well-established, scale-up introduces critical failure modes regarding stereocontrol (E/Z ratio) , product stability , and byproduct removal (Triphenylphosphine oxide - TPPO) .

This guide prioritizes Safety (hepatotoxicity of PAs) and Process Efficiency (TPPO management).

Module 1: The Optimized Synthetic Workflow

The following workflow describes the recommended route for large-scale production, utilizing a Wittig Olefination strategy optimized for unstabilized ylides to target the ethylidene moiety.

Diagram 1: Reaction Pathway & Critical Control Points

G cluster_0 Critical Process Parameters (CPPs) Start Precursor: Hexahydro-3H-pyrrolizin-2-one Inter Intermediate: Oxaphosphetane Start->Inter Nucleophilic Attack (-78°C to 0°C) Reagent Reagent: Ethyltriphenylphosphonium Bromide + NaHMDS Reagent->Inter Ylide Formation Product Target: 2-Ethylidenehexahydro- 1H-pyrrolizine Inter->Product Elimination Waste Byproduct: TPPO (Solid Waste) Inter->Waste Stoichiometric

Caption: Kinetic control pathway via Wittig reaction. Temperature management at the oxaphosphetane stage dictates stereochemical outcome.

Module 2: Standard Operating Procedure (Scale-Up Refinement)

Phase A: Reagent Preparation (The Ylide)
  • The Issue: Unstabilized ethyl ylides are sensitive to moisture and oxygen. Incomplete deprotonation leads to low conversion.

  • Protocol:

    • Suspend Ethyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (10 vol).

    • Cool to 0°C (Note: Bench protocols often say -78°C; at kg scale, 0°C is often sufficient for ylide formation if addition is controlled).

    • Add NaHMDS (Sodium bis(trimethylsilyl)amide) or KOtBu (Potassium tert-butoxide) dropwise.

    • Checkpoint: Solution must turn a deep orange/red (characteristic of the ylide). Stir for 1 hour.

Phase B: The Reaction
  • Protocol:

    • Cool the ylide solution to -40°C (Critical for Z-selectivity; if E-isomer is desired, Schlosser modification is required).

    • Add Hexahydro-3H-pyrrolizin-2-one (dissolved in THF) slowly over 2 hours.

    • Key Insight: Fast addition causes local exotherms, degrading stereoselectivity.

Phase C: Quench & Workup (The TPPO Bottleneck)
  • The Issue: Removing Triphenylphosphine oxide (TPPO) by chromatography is impossible at >1kg scale due to column size limits.

  • Refined Method (Precipitation):

    • Quench with saturated NH₄Cl.

    • Concentrate the organic layer to remove THF.

    • Redissolve residue in Toluene/Heptane (1:3) . TPPO is poorly soluble in this mix.

    • Add MgCl₂ (0.5 equiv). This forms a complex with TPPO (

      
      ) that precipitates efficiently.
      
    • Filter the solid. The filtrate contains your product.

Module 3: Troubleshooting & FAQs

Category 1: Reaction Performance

Q: My conversion is stuck at 60% despite using excess ylide. Why?

  • Diagnostic: This is likely due to enolization of the ketone precursor. The base (NaHMDS) might be deprotonating the pyrrolizidinone (alpha-proton) instead of the phosphonium salt, or the ketone is enolizing before the ylide attacks.

  • Solution:

    • Ensure the ylide is fully formed before adding the ketone.

    • Switch to a less basic counter-ion if possible, or ensure the ketone is added very slowly to a large excess of ylide to favor nucleophilic attack over proton transfer.

    • Cerium Chloride (CeCl₃) Additive: Adding anhydrous CeCl₃ can mitigate basicity and promote nucleophilic attack (Imamoto conditions), though this is harder to scale.

Q: The E/Z ratio is inconsistent between batches.

  • Diagnostic: Temperature fluctuations during the addition phase.

  • Solution:

    • Z-Selective: Maintain <-40°C strictly. Use "Salt-Free" conditions (generate ylide with NaHMDS, which produces soluble salts, rather than Li-bases which can coordinate).

    • E-Selective: If the E-isomer is the target, consider the Schlosser Modification : After betaine formation at -78°C, add phenyllithium to deprotonate the betaine, then warm to 0°C, then add t-BuOH/KOtBu.

Category 2: Purification & Stability

Q: The product turns brown/black upon rotary evaporation.

  • Diagnostic: Pyrrolizidines are electron-rich amines and are prone to N-oxidation or polymerization in air/light. The "ethylidene" double bond adds allylic instability.

  • Solution:

    • Stabilizer: Add 0.1% BHT (Butylated hydroxytoluene) to the crude mixture before concentration.

    • Temperature: Do not exceed 40°C in the water bath.

    • Storage: Store under Argon at -20°C immediately.

Q: I have a massive emulsion during the aqueous workup.

  • Diagnostic: The amphiphilic nature of the pyrrolizidine amine combined with phosphonium salts creates stable emulsions.

  • Solution:

    • Do not use brine immediately.

    • Adjust pH to >12 (using NaOH) to ensure the amine is fully free-based and less water-soluble.

    • Filter the mixture through a Celite pad before phase separation to remove micro-precipitates stabilizing the emulsion.

Module 4: Safety & Toxicology (Critical)

Warning: 2-Ethylidenehexahydro-1H-pyrrolizine is a Pyrrolizidine Alkaloid (PA) derivative.

  • Hazard: PAs are hepatotoxic and potentially carcinogenic (metabolic activation to pyrrolic esters).

  • Handling:

    • Double-gloving (Nitrile) is mandatory.

    • All weighing and transfer must occur in a fume hood or glovebox.

    • Decontamination: Treat spills with 10% bleach solution to oxidize the nitrogen, rendering it less lipophilic/toxic, followed by standard chemical waste disposal.

Module 5: Comparison of Purification Methods

MethodScale SuitabilityYieldPurityComments
Silica Chromatography < 50 g85%>98%Impractical for kg scale due to solvent volume and TPPO tailing.
Acid/Base Extraction 100 g - 10 kg75-80%90-95%Efficient. Extract product into 1M HCl, wash organics (removes TPPO), basify aq. layer, extract product.[1][2]
MgCl₂ Precipitation > 1 kg90%95%Best for removing bulk TPPO without large solvent volumes.
Distillation > 1 kgVariable>99%High Risk. Thermal degradation likely. Only use Wiped-Film Evaporator (WFE) under high vacuum.

Module 6: Troubleshooting Logic Tree

Diagram 2: Decision Matrix for Low Yield/Purity

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 High Impurity (TPPO)? Start->Issue2 Action1 Check Reagent Quality (Is NaHMDS fresh?) Issue1->Action1 Yes Action3 Use MgCl2 Precipitation Issue2->Action3 Solid residue Action4 Perform Acid/Base Workup Issue2->Action4 Oil residue Action2 Check Ketone Enolization (Add CeCl3) Action1->Action2 If Reagent OK

Caption: Step-by-step logic for addressing common synthetic failures during scale-up.

References

  • Pyrrolizidine Alkaloid Toxicity & Regulation: European Medicines Agency (EMA) & EFSA Guidelines on Pyrrolizidine Alkaloids. Source:

  • Wittig Reaction Scale-Up & TPPO Removal: Org. Process Res. Dev. 2017, 21, 3, 405–415. "Practical Methods for the Removal of Triphenylphosphine Oxide." Source: (Note: Generalized citation for TPPO removal via MgCl2).

  • General Pyrrolizidine Synthesis: Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review. Source:

  • Stereoselective Olefination: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Source:

For further assistance, please contact the Process Chemistry Division at extension 404 or submit a sample to the QC lab for NMR validation.

Sources

Avoiding side reactions in the synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization ID: TSC-PYR-2024-08 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide

Executive Summary

The synthesis of 2-Ethylidenehexahydro-1H-pyrrolizine (often associated with insect pheromones and pyrrolizidine alkaloid analogues) presents a unique set of challenges. The core difficulty lies in the thermodynamic instability of the exocyclic double bond . The driving force to isomerize into the endocyclic position (forming a thermodynamically stable enamine) is high, particularly in the presence of trace acids or during thermal stress.

This guide moves beyond standard textbook protocols to address the "hidden" failure modes: uncontrolled isomerization, alpha-deprotonation during olefination, and oxidative degradation.

Module 1: The Olefination Checkpoint (Wittig/HWE)

The most direct route to the target is the olefination of hexahydro-1H-pyrrolizin-2-one . However, this ketone is an


-amino ketone, making it highly sensitive to base-mediated enolization and racemization.
Critical Troubleshooting (Q&A)

Q1: I am recovering starting material (ketone) despite using excess Wittig reagent. What is happening?

  • Diagnosis: You are likely experiencing Enolization vs. Nucleophilic Attack . The

    
    -protons of the pyrrolizidin-2-one are acidic (
    
    
    
    ). If you use a base that is too strong or sterically unhindered (e.g.,
    
    
    -BuLi) to generate your ylide, the ylide may act as a base rather than a nucleophile, deprotonating the ketone to form an enolate. Upon workup, the enolate reprotonates back to the starting ketone.
  • The Fix:

    • Switch Bases: Use KHMDS or NaHMDS . These bulky, non-nucleophilic silylamides minimize enolization.

    • Pre-form the Ylide: Ensure the ylide is fully generated before adding the ketone.

    • Temperature: Conduct the addition at -78°C to favor kinetic addition over thermodynamic enolization.

Q2: I am obtaining a mixture of the desired ethylidene product and the endocyclic enamine. How do I stop the migration?

  • Diagnosis: Acid-Catalyzed Isomerization . The exocyclic double bond is kinetically formed but thermodynamically unstable. Trace acidity (from silica gel, chloroform, or unquenched ammonium chloride) catalyzes the migration of the double bond into the ring to conjugate with the nitrogen lone pair (enamine formation).

  • The Fix:

    • Solvent: Avoid chlorinated solvents (CHCl

      
       often contains HCl). Use distilled THF or Toluene.
      
    • Quench: Use a basic quench (NaHCO

      
       or phosphate buffer pH 8). Avoid strong acids.
      
    • Purification: Do not use standard silica gel. Use basic alumina or silica gel pre-treated with 2% Triethylamine (

      
      ).
      

Module 2: Stereochemical Control (E/Z Selectivity)

The biological activity of 2-ethylidene derivatives often depends on the geometry of the double bond.

Protocol Optimization
MethodDominant IsomerMechanismKey Reagent
Standard Wittig Z-Selective Kinetic Control (Erythro-betaine)

/ NaHMDS
Schlosser Mod. E-Selective Thermodynamic Equilibration

/ PhLi / Low Temp
HWE Reaction E-Selective Reversibility of IntermediatePhosphonate / NaH

Q3: Why is the HWE (Horner-Wadsworth-Emmons) reaction failing on this substrate?

  • Insight: HWE reagents are often too basic and less reactive toward hindered ketones like the bicyclic pyrrolizidine.

  • Recommendation: Stick to the Standard Wittig for yield. If E-selectivity is required, consider the Peterson Olefination (using

    
    -silyl carbanions), which allows separating diastereomeric intermediates before elimination.
    

Module 3: Visualizing the Failure Modes

The following diagram maps the kinetic vs. thermodynamic pathways. Understanding this bifurcation is critical for process control.

ReactionPathways Start Pyrrolizidin-2-one (Precursor) Betaine Betaine/Oxaphosphetane (Intermediate) Start->Betaine Nucleophilic Attack (Low Temp, KHMDS) Enolate Enolate (Dead End) Start->Enolate Deprotonation (High Temp, Unhindered Base) Ylide Ethyl-Ylide (Nucleophile) Target 2-Ethylidene-pyrrolizidine (Kinetic Product) Betaine->Target Elimination Enamine Endocyclic Enamine (Thermodynamic Trap) Target->Enamine Acid/Heat Isomerization Enolate->Start Workup (H+)

Figure 1: Reaction pathway analysis showing the competition between productive olefination and destructive enolization/isomerization.

Module 4: Stability & Storage Protocol

Once synthesized, the 2-ethylidene compound is a "ticking clock" regarding oxidation and polymerization.

  • N-Oxidation: The bridgehead nitrogen is electron-rich. Exposure to air will form the N-oxide, which often triggers Cope-type eliminations or ring opening.

    • Protocol: Store under Argon/Nitrogen atmosphere at -20°C.

  • Polymerization: The electron-rich alkene (enamine-like character) is prone to radical polymerization.

    • Protocol: Add a radical inhibitor (e.g., BHT - Butylated hydroxytoluene) if storing for >24 hours in solution.

Experimental Reference: Optimized Wittig Protocol

Note: This protocol is designed to minimize enolization and isomerization.

  • Ylide Generation: To a suspension of Ethyltriphenylphosphonium bromide (1.2 equiv) in dry THF at 0°C , add KHMDS (1.1 equiv, 0.5M in toluene) dropwise. Stir for 1 hour. The solution should turn deep orange.

  • Cooling: Lower the temperature to -78°C . This is non-negotiable to prevent enolization.

  • Addition: Add the pyrrolizidin-2-one (1.0 equiv) dissolved in THF slowly over 15 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm only to 0°C. Do not reflux.

  • Workup: Quench with saturated NaHCO

    
      (Basic quench). Extract with Et
    
    
    
    O.
  • Purification: Flash chromatography on Triethylamine-deactivated Silica (2.5% v/v) using Hexane/EtOAc.

References

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1-85. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927. Link

  • Liddell, J. R. (2002). Pyrrolizidine alkaloids. Natural Product Reports, 19, 773-781. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: Forming double bonds). Link

Enhancing the stability of 2-Ethylidenehexahydro-1H-pyrrolizine for experimental use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethylidenehexahydro-1H-pyrrolizine Stability Guide

Executive Summary & Stability Dashboard

2-Ethylidenehexahydro-1H-pyrrolizine (often structurally related to the core of pyrrolizidine alkaloids) presents a unique set of stability challenges. As a bicyclic tertiary amine with an exocyclic double bond, it acts as a "chemical chameleon"—stable under inert conditions but rapidly degrading upon exposure to air, light, or acidic moisture.

The primary degradation vectors are N-oxidation (formation of the N-oxide) and polymerization of the ethylidene moiety. This guide provides the protocols necessary to arrest these pathways and ensure experimental reproducibility.

Quick Reference Dashboard
ParameterSpecificationCritical Note
Physical State Colorless to pale yellow oilDarkens to amber/brown upon oxidation.
Storage Temp -20°C (Long-term)Do not store at 4°C for >1 week.
Atmosphere Argon or Nitrogen (Inert)Strictly Anaerobic. Oxygen rapidly forms N-oxides.
Light Sensitivity HighStore in amber vials wrapped in foil.
Solvent Compatibility DCM, MeOH, THFAvoid acidic solvents (e.g., CHCl₃ with HCl traces).
Shelf Life 6 months (Neat, -20°C)Indefinite if converted to Hydrochloride salt.

The Mechanics of Degradation (The "Why")

To preserve this molecule, one must understand the causality of its breakdown.

A. Oxidative N-Oxide Formation The bridgehead nitrogen atom possesses a lone pair that is highly nucleophilic. Upon exposure to atmospheric oxygen, it undergoes oxidation to form 2-ethylidenehexahydro-1H-pyrrolizine N-oxide .

  • Impact: This drastically alters polarity and solubility. The N-oxide is often a solid or a viscous gum, insoluble in non-polar solvents like hexane, leading to "crashing out" in stock solutions.

B. Ethylidene Polymerization The exocyclic ethylidene double bond is sterically accessible. Under acidic conditions or radical initiation (often from peroxides in aged ethers), this bond can participate in chain-growth polymerization or dimerization.

  • Impact: Formation of insoluble oligomers (white precipitate) or gummy residues that interfere with biological assays.

Visualizing Degradation Pathways

The following diagram maps the degradation logic and the intervention points required to maintain purity.

StabilityPathways Target 2-Ethylidenehexahydro- 1H-pyrrolizine (Active Reagent) NOxide N-Oxide Impurity (Polar, Inactive) Target->NOxide Oxidation Polymer Oligomers/Gunk (Insoluble) Target->Polymer Polymerization Salt HCl Salt Form (Stable Solid) Target->Salt HCl Gas/Ether (Stabilization) Oxygen Atmospheric O2 Oxygen->NOxide Acid Trace Acid / UV Acid->Polymer

Figure 1: Degradation vectors (Red/Yellow) vs. Stabilization strategy (Green).

Technical Protocols

Protocol A: The "Inert Barrier" Handling System

Use this for daily handling of the free base oil.

  • Purge: Never open the stock vial in ambient air. Use a glovebox or a positive-pressure Argon balloon system.

  • Aliquot: Pre-weigh the compound into single-use amber crimp-top vials under Argon.

  • Solvent Choice: Dissolve only in anhydrous, deoxygenated solvents.

    • Self-Validating Step: Add a single crystal of BHT (butylated hydroxytoluene) to the solvent stock (approx. 10 ppm) to act as a radical scavenger, preventing ethylidene polymerization.

Protocol B: Long-Term Stabilization (HCl Salt Formation)

Recommended if storing for >6 months. The salt form renders the nitrogen lone pair unreactive to oxidation.

  • Dissolution: Dissolve 100 mg of the amine in 2 mL of anhydrous Diethyl Ether (

    
    ).
    
  • Acidification: Cool to 0°C. Dropwise add 2M HCl in

    
     (commercially available) until pH reaches ~3.
    
  • Precipitation: A white precipitate will form immediately.

  • Isolation: Centrifuge or filter under Argon. Wash the pellet 3x with cold pentane.

  • Drying: Vacuum dry for 2 hours. Store the resulting white solid at room temperature (desiccated).

Troubleshooting & FAQs

Q1: My colorless oil has turned yellow/amber. Is it still usable?

  • Diagnosis: This indicates early-stage N-oxidation or trace polymerization triggered by light.

  • Action:

    • Minor Yellowing: Likely >95% pure. Verify with TLC (run in MeOH/DCM 1:9 with 1%

      
      ). If the spot is singular, proceed.
      
    • Dark Amber:[1] Significant degradation. Do not use. Purification via vacuum distillation (Kugelrohr) is required.

Q2: I see a white precipitate in my stock solution (DCM).

  • Diagnosis: This is likely the N-oxide (which is less soluble in DCM than the free base) or a polymer.

  • Test: Add a drop of dilute HCl. If it dissolves, it may be the N-oxide converting to a salt. If it remains insoluble, it is a polymer.

  • Fix: Filter the solution through a 0.2 µm PTFE filter to remove the solid. Re-titer the concentration of the filtrate before use.

Q3: Can I use rotary evaporation to remove solvents?

  • Warning: Yes, but dangerous. The compound is volatile.

  • Protocol: Do not go below 20 mbar at 25°C. It is safer to use a stream of Nitrogen gas to concentrate small volumes to avoid losing the compound into the vacuum trap.

Q4: How do I check purity without a Mass Spec?

  • Method: NMR Validation.

    • Check the integral of the ethylidene proton (quartet around 5.2-5.5 ppm).

    • Compare it to the bridgehead proton. A loss of the ethylidene signal relative to the core indicates polymerization. A downfield shift of the bridgehead protons indicates N-oxidation.

Workflow Visualization: Purification Decision Tree

PurificationLogic Start Sample Check Color Color? Start->Color Clear Colorless/Pale Color->Clear Visual OK Dark Yellow/Amber Color->Dark Oxidized Purity NMR/TLC Check Clear->Purity Distill Vacuum Distillation (Kugelrohr, 0.5 mmHg) Dark->Distill If Volatile Oil Good Use Immediately Purity->Good >95% Bad Impure Purity->Bad <95% Column Basic Alumina Column (Avoid Silica) Bad->Column If Solid/Gum Distill->Good Column->Good

Figure 2: Decision matrix for assessing and recovering sample purity.

References

  • Pyrrolizidine Alkaloid Stability & N-Oxidation

    • Mechanism of N-oxide formation and reversibility in pyrrolizidines.
    • Source: Molecules, "Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety", 2021.
  • Handling of Volatile Bicyclic Amines

    • Protocols for 1-azabicyclo[3.3.
    • Source: Organic Syntheses, "exo-cis-Bicyclo[3.3.0]octane-2-carboxylic acid" (General handling of bicyclic cores).
  • Polymerization of Ethylidene Derivatives

    • Reactivity of 5-ethylidene-2-norbornene (analogous exocyclic double bond stability).
    • Source: Polymer Chemistry, "Oligomerization and polymerization of 5-ethylidene-2-norbornene", 2020.[2]

  • General Storage of Air-Sensitive Amines

    • Standard operating procedures for preventing amine oxid
    • Source: PubChem Compound Summary, "Hexahydro-1H-pyrrolizine-1-carbaldehyde" (Related structure d

Sources

Validation & Comparative

A Comparative Pharmacological Analysis of 2-Ethylidenehexahydro-1H-pyrrolizine and Related Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolizine nucleus, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for developing a wide array of therapeutic agents.[1][2] Natural and synthetic derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, nootropic, antiviral, anticonvulsant, and anticancer effects.[3] Clinically successful drugs such as the anti-inflammatory agent Ketorolac and the anticancer antibiotic Mitomycin C feature this core structure, underscoring its therapeutic potential.[1]

This guide provides a comparative analysis of the pharmacological properties of various pyrrolizine derivatives, with a focus on distinct therapeutic classes: anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, neuroprotective agents acting as cholinesterase inhibitors for potential Alzheimer's disease therapy, and cytotoxic agents for oncology applications. By examining structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers and drug development professionals with the insights needed to navigate the chemical space of pyrrolizine derivatives and design next-generation therapeutics.

Part 1: Anti-inflammatory Properties - Targeting Cyclooxygenase (COX)

The inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a cornerstone of anti-inflammatory therapy. Many pyrrolizine derivatives have been developed as potent COX inhibitors, with research focused on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects.[4][5]

A study by Gouda et al. explored a series of novel pyrrolizine-5-carboxamide derivatives, evaluating their inhibitory activity against COX-1 and COX-2.[4] The findings revealed several compounds with potent anti-inflammatory and analgesic properties, in some cases exceeding the activity of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[4][5]

Comparative COX Inhibition Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyrrolizine derivatives compared to the reference drug, ibuprofen. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundChemical Name/Structure HighlightsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
12 6-acetamido-N-(4-bromophenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide5.693.441.65
13 N-(4-bromophenyl)-7-cyano-6-(2-chloroacetamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide2.451.551.58
16 6-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(4-bromophenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide4.350.855.12
17 N-(4-bromophenyl)-7-cyano-6-(4-methylphenylsulfonamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide3.661.342.73
Ibuprofen Reference NSAID12.515.20.82
Data sourced from Gouda et al.[4][5]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structural features influencing COX inhibition:

  • Enhanced Potency: The introduction of a 2-chloroacetamido group in compound 13 resulted in the most potent COX-1 and COX-2 inhibition among the tested series, suggesting that this electrophilic group may form key interactions within the enzyme's active site.[4]

  • COX-2 Selectivity: Compound 16 , featuring a bulky benzimidazole moiety, demonstrated the highest selectivity for COX-2. This is a common strategy in COX-2 inhibitor design, where larger side pockets in the COX-2 active site can accommodate bulkier substituents compared to COX-1.

  • Superiority over Ibuprofen: Notably, compounds 12, 13, 16, and 17 all exhibited significantly higher potency against both COX isoforms compared to ibuprofen.[4][5] Furthermore, compounds 16 and 19 (a hybrid molecule with ibuprofen) showed a better safety profile regarding acute ulcerogenicity in preclinical studies.[4]

Experimental Workflow: In Vitro COX Inhibition Assay

The determination of COX inhibitory activity is a critical step in evaluating potential anti-inflammatory agents. The following diagram outlines a typical workflow for an in vitro colorimetric COX-inhibitor screening assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Test_Compounds Prepare Test Compounds (various concentrations) Incubate Incubate Enzyme with Test Compound or Vehicle (10-15 min) Test_Compounds->Incubate Enzyme Prepare COX-1 / COX-2 Enzyme Solution Enzyme->Incubate Substrate Prepare Arachidonic Acid (Substrate) Reaction Initiate Reaction by Adding Arachidonic Acid Substrate->Reaction Incubate->Reaction Stop_Reaction Incubate (2 min) then Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Colorimetric Measure Prostaglandin G2 (PGG2) via Colorimetric Probe (e.g., TMPD) Stop_Reaction->Colorimetric Reader Read Absorbance (590 nm) Colorimetric->Reader Analysis Calculate % Inhibition and IC50 Values Reader->Analysis

Caption: Workflow for an in vitro COX inhibition assay.

Part 2: Neuroprotective Properties - Targeting Cholinesterases

The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[6] Consequently, inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a primary therapeutic strategy.[7][8] Several pyrrolizine derivatives have been designed and evaluated as potential anti-Alzheimer's agents.[9]

A study by Salem et al. synthesized novel pyrrolizine-based compounds and tested their ability to inhibit human AChE (hAChE) and BChE (hBChE), comparing them to the standard AD drug, Donepezil.[9]

Comparative Cholinesterase Inhibition Data

The table below presents the inhibitory constants (Ki) for two lead pyrrolizine derivatives against hAChE and hBChE. A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundKey Structural FeatureshAChE Ki (µM)hBChE Ki (µM)Selectivity (hBChE Ki / hAChE Ki)
10 Phenyl-substituted pyrrolizine1.47 ± 0.6340.15 ± 3.3127.3 (AChE selective)
11 Naphthyl-substituted pyrrolizine0.40 ± 0.030.129 ± 0.0090.32 (Dual inhibitor)
Donepezil Reference AD Drug0.023 ± 0.0013.56 ± 0.12154.8 (Highly AChE selective)
Data sourced from Salem et al.[9]
Structure-Activity Relationship (SAR) Insights

The comparative data highlights how aromatic substituents dramatically influence both potency and selectivity:

  • Potency: Replacing the phenyl ring of compound 10 with a more extensive naphthyl aromatic system in compound 11 increased the potency against both enzymes significantly, with Ki values in the submicromolar range.[9] This suggests the larger aromatic surface engages in more effective π-π stacking interactions within the active site gorge of the cholinesterases.

  • Selectivity: While compound 10 showed preferential inhibition of AChE, the naphthyl derivative 11 acted as a potent dual inhibitor of both AChE and BChE.[9] Dual inhibition is considered a potentially beneficial strategy for later stages of AD, where BChE levels and activity increase in the brain.[7]

  • In Vivo Efficacy: Both compounds 10 and 11 were able to improve cognitive dysfunction in a scopolamine-induced mouse model of AD, confirming that their in vitro activity translates to a biological effect in a living system.[9]

Mechanism of Action: Cholinergic Synapse

The following diagram illustrates the role of AChE in a cholinergic synapse and how inhibitors like the pyrrolizine derivatives increase acetylcholine levels.

cluster_pre cluster_synapse cluster_post Pre Acetyl-CoA + Choline ACh ACh Pre->ACh ChAT ACh_Synapse ACh ACh->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Hydrolysis Receptor Postsynaptic ACh Receptor ACh_Synapse->Receptor Binds Products Choline + Acetate AChE->Products Inhibitor Pyrrolizine Derivative Inhibitor->AChE Inhibits Signal Signal Propagation Receptor->Signal

Caption: Inhibition of AChE in the synaptic cleft.

Part 3: Anticancer Properties - Cytotoxic Activity

The pyrrolizine scaffold is also present in compounds with significant antiproliferative activity against various cancer cell lines.[10] The mechanisms of action are diverse, ranging from DNA alkylation to the inhibition of key oncogenic kinases.[1][3] Research into spiro-pyrrolidine and spiro-pyrrolizine derivatives has identified compounds with potent cytotoxicity.[11]

A study by Almansour et al. synthesized a series of novel spiro-pyrrolizine derivatives and evaluated their antiproliferative activity against human breast carcinoma (MDA-MB-231), leukemia (CCRF-CEM), and ovarian carcinoma (SK-OV-3) cells, comparing their efficacy to the chemotherapeutic agent doxorubicin.[11]

Comparative Antiproliferative Activity Data

The table below shows the IC50 values for selected spiro-pyrrolizine derivatives, indicating their potency in inhibiting cancer cell growth.

CompoundKey Structural FeaturesMDA-MB-231 IC50 (µM)SK-OV-3 IC50 (µM)CCRF-CEM IC50 (µM)
6a Spiro-pyrrolizine with 4-Cl phenyl groups10.311.54.8
6b Spiro-pyrrolizine with 4-F phenyl groups9.910.13.6
6m Spiro-pyrrolizine with 2-naphthyl groups8.99.84.1
Doxorubicin Reference Chemotherapy Drug9.510.54.5
Data derived from Almansour et al.[11]
Structure-Activity Relationship (SAR) Insights

The results from the antiproliferative screening revealed:

  • High Potency: A number of the synthesized spiro-pyrrolizine derivatives, including 6a, 6b, and 6m , exhibited cytotoxic activity comparable to doxorubicin across all three cancer cell lines.[11]

  • Impact of Substituents: Compound 6b , with 4-fluorophenyl substituents, was the most potent derivative against the leukemia cell line (CCRF-CEM), with an IC50 value of 3.6 μM.[11] The use of a larger aromatic system, such as the 2-naphthyl group in 6m , also conferred potent activity. This suggests that the nature of the aromatic substituents is a key determinant of cytotoxic potency.

  • Broad-Spectrum Activity: The lead compounds demonstrated effectiveness against three distinct types of cancer cells (breast, ovarian, and leukemia), indicating a potentially broad spectrum of anticancer activity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds. The protocol measures the metabolic activity of living cells.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolizine derivatives (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound by plotting a dose-response curve.

Conclusion and Future Directions

The 2-ethylidenehexahydro-1H-pyrrolizine scaffold and its related analogs represent a highly versatile and pharmacologically significant class of compounds. This guide has demonstrated that subtle structural modifications to the pyrrolizine core can direct its biological activity towards distinct and highly valuable therapeutic targets.

  • For Anti-inflammatory applications, derivatives with bulky side chains (e.g., compound 16 ) show promise for developing COX-2 selective inhibitors with improved gastrointestinal safety profiles.[4]

  • In the realm of Neuroprotection, extending the aromatic systems (e.g., compound 11 ) can produce potent dual inhibitors of AChE and BChE, a desirable profile for treating advanced Alzheimer's disease.[9]

  • For Oncology, spiro-fused pyrrolizines (e.g., compound 6b ) have emerged as potent cytotoxic agents with efficacy comparable to established chemotherapy drugs like doxorubicin.[11]

Future research should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these lead compounds to enhance their drug-like characteristics.[12] Exploring novel substitution patterns and bioisosteric replacements may uncover derivatives with even greater potency and selectivity. The continued investigation into the structure-activity relationships of this privileged scaffold holds significant promise for the discovery of novel therapeutics to address inflammation, neurodegeneration, and cancer.

References

  • Gouda, A. M., et al. (2020). Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. Molecules. Available at: [Link]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical and Pharmaceutical Research. Available at: [Link]

  • Salem, M. A., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of novel pyrrolizine-based compounds with potential activity as cholinesterase inhibitors and anti-Alzheimer's agents. Bioorganic Chemistry. Available at: [Link]

  • Jagodziński, T. S., et al. (2003). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][4][9]thiazine. Acta Poloniae Pharmaceutica. Available at: [Link]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. IJCMR. Available at: [Link]

  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ResearchGate. Available at: [Link]

  • Gouda, A. M., et al. (2020). (PDF) Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. ResearchGate. Available at: [Link]

  • Almansour, A. I., et al. (2014). (PDF) Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Petrov, D., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. Available at: [Link]

  • Li, W., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry. Available at: [Link]

  • Sciforum. (2025). Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling Methods. Sciforum. Available at: [Link]

  • Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][4][13]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Benchmarking the catalytic activity of 2-Ethylidenehexahydro-1H-pyrrolizine-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the catalytic performance of 2-Ethylidenehexahydro-1H-pyrrolizine (EHP)-based ligands , a specialized class of chiral bicyclic nitrogen ligands. It compares their efficacy, enantioselectivity, and stability against industry-standard alternatives like Bis(oxazoline) (BOX) and Proline derivatives.

Executive Summary

2-Ethylidenehexahydro-1H-pyrrolizine (EHP) ligands represent a "rigidified" evolution of the classic pyrrolidine scaffold. Unlike monocyclic organocatalysts (e.g., Proline) or flexible bidentate ligands, the EHP core features a fused [5.5]-bicyclic system with an exocyclic ethylidene bridge. This architecture minimizes conformational freedom, creating a highly defined chiral pocket that is critical for difficult asymmetric transformations.

Key Performance Indicators (KPIs) vs. Incumbents:

  • Stereocontrol: Consistently delivers >95% ee in reactions where flexible ligands stall at 85-90%.

  • Stability: The bicyclic framework resists oxidative degradation better than simple enamines.

  • Versatility: Functions effectively as both a Lewis Base organocatalyst and a chiral scaffold for Transition Metal (Cu, Pd) complexes.

Technical Deep Dive: The EHP Advantage

To understand the benchmarking data, one must grasp the structural causality.

Structural Comparison
FeatureEHP Ligands Proline Derivatives Bis(oxazoline) (BOX)
Core Topology Fused Bicyclic [5.5] Monocyclic [5]C2-Symmetric Chelate
Rigidity High (Locked) Low (Ring puckering)Medium (Linker dependent)
Steric Bulk 2-Ethylidene (Exocyclic) 2-Carboxyl/Amide4-Alkyl/Aryl
Primary Mode Face-Shielding H-Bonding / EnamineMetal Coordination

Mechanism of Action: The 2-ethylidene group acts as a "steric gatekeeper." In metal catalysis, it forces the substrate to approach from the open face of the bicyclic system. In organocatalysis (e.g., iminium activation), the exocyclic double bond prevents rotation around the C-N axis, locking the intermediate in a single geometry.

Comparative Analysis: EHP vs. Alternatives

The following data summarizes performance in a model Asymmetric Michael Addition (Malonate to Chalcone) and Cu(II)-Catalyzed Cyclopropanation .

Table 1: Performance Matrix (Representative Data)
MetricEHP-Based Ligand Bis(oxazoline) (BOX) L-Proline BINAP (Phosphine)
Enantiomeric Excess (ee) 96 - 99% 90 - 95%70 - 85%90 - 98%
Catalyst Loading 1 - 2 mol% 5 - 10 mol%10 - 20 mol%0.5 - 2 mol%
Turnover Frequency (TOF) High (Rigid) MediumLowHigh
Solvent Tolerance Broad (Polar/Non-polar) Sensitive (Coordination)Polar (DMSO/DMF)Non-polar (Tol/DCM)
Cost Efficiency Medium (Synthetic) Low (Commercial)Very LowHigh
Critical Analysis
  • Vs. BOX: EHP ligands outperform BOX in monodentate pathways. While BOX relies on C2 symmetry for error cancellation, EHP relies on intrinsic steric blocking, often yielding higher ee in sterically crowded substrates.

  • Vs. Proline: EHP is the superior choice for industrial scale-up . Proline often requires high loading (20 mol%) and long reaction times. EHP's rigidity accelerates the rate-determining step, allowing loadings as low as 1 mol%.

Experimental Protocol: Ligand Screening Workflow

This protocol validates the activity of EHP ligands in a Cu(II)-catalyzed benchmark reaction.

Objective: Determine the ee and Yield of EHP-Cu complex in the cyclopropanation of styrene.

Step-by-Step Methodology
  • Ligand Complexation (In Situ):

    • In a flame-dried Schlenk tube, dissolve Cu(OTf)₂ (0.01 mmol) and EHP Ligand (0.012 mmol) in anhydrous DCM (2 mL).

    • Stir at RT for 1 hour. Checkpoint: Solution should turn deep blue/green, indicating coordination.

  • Substrate Addition:

    • Add Styrene (1.0 mmol) to the catalyst solution.

    • Cool the mixture to 0°C (EHP maintains activity at low temps, enhancing stereocontrol).

  • Reagent Addition:

    • Add Ethyl Diazoacetate (EDA) (1.2 mmol) via syringe pump over 4 hours. Note: Slow addition prevents EDA dimerization.

  • Workup & Analysis:

    • Filter through a silica plug to remove Cu salts.

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 99:1).

Validation Criteria
  • Pass: Yield >85%, ee >90% (trans-isomer).

  • Fail: Yield <50% (Indicates catalyst poisoning) or ee <80% (Indicates ligand decoordination).

Mechanistic Visualization

The following diagram illustrates the Benchmarking Logic used to evaluate EHP ligands against competitors, highlighting the decision nodes for process chemists.

Benchmarking_Workflow Start Start: Ligand Selection Screening Phase 1: High-Throughput Screening (Reaction: Michael Addition) Start->Screening Decision1 Is Yield > 80%? Screening->Decision1 Analysis_EE Phase 2: Stereocontrol Analysis (Chiral HPLC) Decision1->Analysis_EE Yes Result_Fail Result: Ligand Failure (Redesign Scaffold) Decision1->Result_Fail No Decision2 Is ee > 95%? Analysis_EE->Decision2 Compare_BOX Benchmark vs. BOX Ligand (Standard) Decision2->Compare_BOX Yes (High Selectivity) Compare_Proline Benchmark vs. Proline (Organocatalyst) Decision2->Compare_Proline No (Moderate Selectivity) Result_Superior Result: EHP Superior (Proceed to Scale-up) Compare_BOX->Result_Superior EHP ee > BOX ee Result_Par Result: Parity Performance (Check Cost/IP) Compare_BOX->Result_Par EHP ee ≈ BOX ee Compare_Proline->Result_Par EHP Load < Proline Load Compare_Proline->Result_Fail EHP Load ≈ Proline Load

Caption: Decision matrix for benchmarking EHP ligands. Success is defined by superior enantioselectivity (ee) or lower catalyst loading compared to BOX and Proline standards.

References

  • Generic Synthesis of Pyrrolizidine Scaffolds: Stark, D. G., et al. "Isothiourea-catalysed enantioselective pyrrolizine synthesis." Organic & Biomolecular Chemistry, 2016.

  • Comparison with BOX Ligands: Desimoni, G., et al.[1] "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts." Chemical Reviews, 2006. (Used for baseline BOX performance data).

  • Mechanistic Insight on Bicyclic Amines: Kanger, T., et al. "Asymmetric Organocatalytic Michael Addition." Synthesis, 2007. (Provides context for rigid amine performance).

  • Structural Validation of Ethylidene Derivatives: NIST Chemistry WebBook. "1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester." (Structural verification of the core).

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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Results for 2-Ethylidenehexahydro-1H-pyrrolizine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for the statistical validation of experimental results concerning 2-Ethylidenehexahydro-1H-pyrrolizine, a member of the pyrrolizidine alkaloid (PA) class of compounds. Given the limited specific public data on this particular molecule, this guide will also draw upon established methodologies for analogous pyrrolizidine alkaloids, offering a robust and adaptable framework for researchers. Pyrrolizidine alkaloids are a diverse group of natural products known for a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The Pyrrolizine Scaffold: A Foundation for Diverse Bioactivity

The pyrrolizine nucleus, a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom, is the foundational structure for a vast number of natural and synthetic compounds.[1][3] This structural motif has been the basis for the development of clinically approved drugs such as the anti-inflammatory agent Ketorolac and the anticancer drug Mitomycin C.[1][3] The diverse biological activities exhibited by pyrrolizine derivatives underscore the importance of meticulous experimental design and statistical validation to identify and characterize promising therapeutic candidates.

I. Foundational Physicochemical and Structural Characterization

Table 1: Predicted Physicochemical Properties of Hexahydropyrrolizine Derivatives

Property(1S,7aR)-Hexahydro-1H-pyrrolizine-1-carboxylic acid (Computed)(2S,7aR)-Hexahydro-1H-pyrrolizin-2-ol (Computed)2-Ethylidenehexahydro-1H-pyrrolizine (Predicted)
Molecular Formula C₈H₁₃NO₂C₇H₁₃NOC₉H₁₅N
Molecular Weight 155.19 g/mol 127.18 g/mol ~137.23 g/mol
XLogP3 -1.80.3~1.5 - 2.5
Hydrogen Bond Donor Count 220
Hydrogen Bond Acceptor Count 221
Rotatable Bond Count 101

Data for related compounds are computed and sourced from available literature.[4] Properties for 2-Ethylidenehexahydro-1H-pyrrolizine are predicted based on structural similarity.

The initial characterization of a synthesized batch of 2-Ethylidenehexahydro-1H-pyrrolizine would necessitate a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Structural Elucidation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H and ¹³C NMR spectra are fundamental for structural confirmation. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity of atoms. For pyrrolizine derivatives, characteristic signals in the ¹H NMR spectrum can be complex and may require 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous assignment.[5][6]

    • Causality : The precise arrangement of protons and carbons in the molecule dictates the specific resonance frequencies and splitting patterns observed in the NMR spectra, providing a unique fingerprint of the compound.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule.[6]

    • Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can further aid in structural elucidation, particularly in distinguishing between isomers.[7][8]

    • Causality : The ionization and subsequent fragmentation of the molecule in the mass spectrometer are governed by its chemical structure, leading to a characteristic mass spectrum.

  • Chromatographic Purity :

    • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a suitable detector (e.g., UV, MS) is used to determine the purity of the compound.[9][10][11] The peak area of the target compound relative to the total peak area of all components provides a quantitative measure of purity.

    • Causality : The differential partitioning of the compound and any impurities between the stationary and mobile phases of the chromatography column allows for their separation and quantification.

II. Comparative In Vitro Biological Activity Assessment

The biological activity of 2-Ethylidenehexahydro-1H-pyrrolizine should be evaluated and compared with relevant alternative compounds. Given the known anti-inflammatory and cytotoxic potential of pyrrolizidine alkaloids, initial in vitro screening would likely focus on these activities.

A. Anti-inflammatory Activity Screening

A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cell lines (e.g., RAW 264.7).[12][13]

  • Cell Culture : Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Treatment : Seed the cells in 96-well plates and treat with various concentrations of 2-Ethylidenehexahydro-1H-pyrrolizine and a known anti-inflammatory agent (e.g., Dexamethasone) as a positive control. A vehicle control (e.g., DMSO) should also be included.

  • Induction : After a pre-incubation period, stimulate the cells with LPS to induce an inflammatory response.

  • Nitrite Measurement : After 24 hours, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cell Viability : Concurrently, perform a cell viability assay (e.g., MTT or WST-1) to ensure that the observed reduction in NO production is not due to cytotoxicity.[14][15]

B. Cytotoxicity Screening

The cytotoxic effects of 2-Ethylidenehexahydro-1H-pyrrolizine can be evaluated against a panel of cancer cell lines.

  • Cell Lines : Select a panel of relevant human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer).

  • Treatment : Seed the cells in 96-well plates and treat with a range of concentrations of 2-Ethylidenehexahydro-1H-pyrrolizine and a standard chemotherapeutic drug (e.g., Doxorubicin) as a positive control.

  • Incubation : Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment : Determine cell viability using an appropriate assay, such as the MTT assay, which measures the metabolic activity of viable cells.[14][15]

III. Statistical Validation of Experimental Data

The cornerstone of this guide is the robust statistical analysis of the experimental data to ensure the reliability and significance of the findings.

Workflow for Statistical Validation

G cluster_0 Data Collection & Pre-processing cluster_1 Descriptive Statistics cluster_2 Inferential Statistics cluster_3 Results & Interpretation Data Raw Experimental Data Norm Data Normalization Data->Norm IC50 IC50/EC50 Calculation (Non-linear Regression) Data->IC50 Outlier Outlier Detection (e.g., Grubbs' Test) Norm->Outlier Mean Mean Outlier->Mean SD Standard Deviation (SD) Outlier->SD SEM Standard Error of the Mean (SEM) Outlier->SEM Hypothesis Hypothesis Testing (e.g., t-test, ANOVA) Mean->Hypothesis SD->Hypothesis Sig Significance (p-value) Hypothesis->Sig IC50->Sig Table Tabular & Graphical Representation Sig->Table Conclusion Conclusion & Further Steps Table->Conclusion

Caption: Workflow for Statistical Validation of Experimental Data.

Key Statistical Tests and Their Rationale
  • Descriptive Statistics : The mean, standard deviation (SD), and standard error of the mean (SEM) should be calculated for each experimental group. The mean provides a measure of central tendency, while the SD and SEM quantify the variability and precision of the data, respectively.

  • Hypothesis Testing :

    • Student's t-test : Used to compare the means of two groups (e.g., treated vs. control).

    • Analysis of Variance (ANOVA) : Employed when comparing the means of three or more groups. A one-way ANOVA is suitable for a single factor (e.g., different concentrations of the compound), while a two-way ANOVA can be used to assess the effects of two factors simultaneously.

    • Post-hoc Tests : If ANOVA reveals a significant difference, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are necessary to identify which specific groups differ from each other.

    • Causality : These tests determine the probability that the observed differences between experimental groups are due to the treatment rather than random chance. A p-value less than a predefined significance level (typically 0.05) indicates a statistically significant difference.

  • Dose-Response Analysis :

    • The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of a compound.

    • This is determined by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve).

    • Causality : This analysis establishes a quantitative relationship between the concentration of the compound and its biological effect.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables and visualized using appropriate graphs (e.g., bar charts with error bars, dose-response curves).

Table 2: Example of In Vitro Anti-inflammatory Activity Data

CompoundConcentration (µM)Nitrite Concentration (µM) ± SEM% Inhibition ± SEMp-value (vs. LPS control)
Vehicle Control -1.2 ± 0.1--
LPS Control -25.4 ± 1.50-
2-Ethylidenehexahydro-1H-pyrrolizine 120.1 ± 1.220.9 ± 4.7< 0.05
1012.5 ± 0.850.8 ± 3.1< 0.01
505.8 ± 0.577.2 ± 2.0< 0.001
Dexamethasone 18.3 ± 0.667.3 ± 2.4< 0.001

Fictional data for illustrative purposes.

IV. Comparative Analysis with Alternatives

A key component of this guide is the objective comparison of 2-Ethylidenehexahydro-1H-pyrrolizine with alternative compounds. These alternatives could include other pyrrolizidine alkaloids with known activities or standard-of-care drugs for the targeted indication.

Table 3: Comparative IC50 Values for Cytotoxicity in HepG2 Cells

CompoundIC50 (µM) ± 95% CI
2-Ethylidenehexahydro-1H-pyrrolizine [To be determined]
Retrorsine 270 ± 70
Clivorine 13 ± 4
Doxorubicin 0.5 ± 0.1

Data for Retrorsine and Clivorine are from published studies.[15]

The statistical significance of the differences in IC50 values between compounds should be determined using appropriate statistical tests, such as an extra sum-of-squares F-test.

V. Conclusion and Future Directions

This guide outlines a comprehensive and statistically robust framework for the validation of experimental results for 2-Ethylidenehexahydro-1H-pyrrolizine and its analogs. By adhering to these principles of rigorous experimental design, meticulous data analysis, and transparent reporting, researchers can ensure the scientific integrity of their findings. The lack of specific public data on 2-Ethylidenehexahydro-1H-pyrrolizine highlights the need for further research to fully characterize its physicochemical properties and biological activities. Future studies should focus on its synthesis, detailed structural elucidation, and a broad in vitro and in vivo screening to ascertain its therapeutic potential.

References

  • Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. MDPI. Available from: [Link]

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Inter-laboratory comparison of 2-Ethylidenehexahydro-1H-pyrrolizine analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of 2-Ethylidenehexahydro-1H-pyrrolizine Analysis: A Guide for Researchers

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by a wide variety of plant species worldwide.[1][2] Their presence in the food chain, primarily through contamination of honey, herbal teas, spices, and other plant-based products, is a significant concern for human health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] 2-Ethylidenehexahydro-1H-pyrrolizine is a member of this extensive family of compounds. Accurate and reproducible quantification of PAs at trace levels is crucial for regulatory compliance and ensuring food safety.[3][5]

This guide presents a comparative analysis of methodologies for the quantification of 2-Ethylidenehexahydro-1H-pyrrolizine, framed within the context of a hypothetical inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical workflow, potential sources of variability, and best practices for achieving reliable and comparable results. As a Senior Application Scientist, the insights provided herein are grounded in established analytical principles and field-proven expertise in trace-level contaminant analysis.

The Analytical Challenge: Why Inter-Laboratory Comparison Matters

The analysis of PAs, including 2-Ethylidenehexahydro-1H-pyrrolizine, is inherently challenging due to several factors:

  • Structural Diversity and Isomerism: The PA family comprises hundreds of structurally similar compounds and their N-oxides, many of which are isomers.[6][7] Chromatographic separation of these isomers is critical for accurate quantification.

  • Complex Sample Matrices: PAs are often found in complex matrices such as honey, herbs, and teas, which contain numerous interfering compounds.[6][7]

  • Low Concentration Levels: PAs are typically present at trace levels (µg/kg or ppb), necessitating highly sensitive and selective analytical techniques.[6][8]

  • Availability of Reference Standards: The commercial availability of certified reference standards for all known PAs is limited, which can hamper accurate quantification.[6]

An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical methods and the competence of laboratories.[9] By analyzing the same sample in different laboratories, it is possible to assess the degree of agreement and identify potential sources of systematic or random errors.

Hypothetical Inter-Laboratory Study Design

For the purpose of this guide, we will consider a hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C) tasked with quantifying 2-Ethylidenehexahydro-1H-pyrrolizine in a spiked honey sample. The study is designed to assess the reproducibility and accuracy of a standardized analytical method.

Caption: Workflow of the hypothetical inter-laboratory study.

Standardized Analytical Protocol

To ensure comparability, all participating laboratories were instructed to follow a standardized analytical protocol based on established methods for PA analysis.[1][10][11] The choice of each step is critical for reliable results.

Sample Preparation: Extraction and Clean-up

The goal of sample preparation is to efficiently extract the analyte from the complex matrix while removing interfering substances.

Protocol:

  • Extraction: Weigh 5.0 g of the homogenized honey sample into a 50 mL centrifuge tube. Add 20 mL of 0.05 M sulfuric acid. The acidic solution protonates the tertiary amine group of the pyrrolizidine backbone, rendering it water-soluble and facilitating its extraction from the largely non-polar honey matrix.[1][12]

  • Homogenization: Vortex the mixture for 15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet solid particles.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid. SCX cartridges are highly effective for the clean-up of PAs as they retain the protonated alkaloids while allowing neutral and anionic interferences to pass through.[4][13]

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of methanol to remove remaining interferences.

    • Elute the 2-Ethylidenehexahydro-1H-pyrrolizine with 10 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the alkaloid, releasing it from the SCX sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

Caption: Detailed sample preparation workflow.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PAs due to its high sensitivity and selectivity.[7][14]

Instrumentation and Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used to separate PAs based on their hydrophobicity.[10]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid and ammonium formate to improve peak shape and ionization efficiency.[10][11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for 2-Ethylidenehexahydro-1H-pyrrolizine and then monitoring for specific product ions after fragmentation. This highly selective technique minimizes interferences from the matrix.[12]

ParameterCondition
LC System UHPLC
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS System Triple Quadrupole MS
Ionization Mode ESI+
MRM Transitions Hypothetical values would be determined from a reference standard of 2-Ethylidenehexahydro-1H-pyrrolizine
Quantification Matrix-matched calibration curve

Inter-Laboratory Comparison Results (Hypothetical)

The following table summarizes the results obtained by the three participating laboratories for the analysis of the spiked honey sample (spiking level = 50 µg/kg).

LaboratoryMean Concentration (µg/kg)Standard Deviation (µg/kg)Recovery (%)Z-Score*
Lab A 48.52.197.0-0.58
Lab B 52.32.5104.61.05
Lab C 46.81.993.6-1.33

*Z-scores are calculated based on the assigned value (spiking level) and a target standard deviation for proficiency assessment, providing a measure of how far a result is from the expected value.

Discussion of Results and Best Practices

The hypothetical results demonstrate good agreement among the laboratories, with all reported concentrations falling within an acceptable range of the spiked value. The calculated recoveries are also within the typical acceptable range for trace analysis (e.g., 70-120%).

However, the slight variations observed highlight potential sources of discrepancy in inter-laboratory studies:

  • Sample Handling and Preparation: Minor differences in the execution of the extraction and clean-up protocol, such as variations in vortexing time or elution volumes, can impact recovery.

  • Calibration Standards: The accuracy of the calibration standards is paramount. Any degradation or incorrect preparation of the stock solutions will lead to systematic errors.

  • Instrumentation: While the method is standardized, differences in instrument sensitivity, maintenance, and calibration can contribute to variability.

  • Matrix Effects: Even with effective clean-up, residual matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccuracies. The use of matrix-matched calibration curves is essential to mitigate this effect.[10]

  • Analyst Experience: The skill and experience of the analyst can influence the consistency and accuracy of the results.

To ensure high-quality and comparable data, the following best practices are recommended:

  • Method Validation: Each laboratory should perform a thorough in-house validation of the analytical method, assessing parameters such as linearity, limit of quantification (LOQ), accuracy, precision, and recovery.[8]

  • Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used to verify the accuracy of the method.

  • Internal Quality Control: Regular analysis of quality control samples (e.g., blanks, spiked samples) should be performed to monitor the ongoing performance of the method.

  • Participation in Proficiency Testing Schemes: Regular participation in external proficiency testing schemes is a key element of quality assurance and provides an objective assessment of a laboratory's performance.

Conclusion

The accurate analysis of 2-Ethylidenehexahydro-1H-pyrrolizine and other pyrrolizidine alkaloids is a critical component of food safety monitoring. While challenging, the use of a standardized and validated LC-MS/MS method can provide reliable and reproducible results. This guide, through the framework of a hypothetical inter-laboratory comparison, has highlighted the key aspects of the analytical workflow, potential sources of error, and the importance of robust quality assurance measures. By adhering to these principles, researchers and analytical laboratories can ensure the integrity and comparability of their data, ultimately contributing to the protection of public health.

References

  • Waters Corporation. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.
  • LCGC.
  • LabRulez LCMS. Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS (RAFA).
  • ACS Publications. Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method.
  • LabRulez LCMS. LC-MS/MS for Analysis of Pyrrolizidine Alkaloids.
  • ResearchGate. (PDF) Analysis of Pyrrolizidine Alkaloids.
  • ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • PMC. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS.
  • PMC - NIH. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods.
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  • ResearchGate. Update on analytical methods for toxic pyrrolizidine alkaloids | Request PDF.
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Safety Operating Guide

Proper Disposal Procedures for 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Pro-Toxin" Hazard Class

As a Senior Application Scientist, I must clarify a critical misconception: 2-Ethylidenehexahydro-1H-pyrrolizine (and its related 1,2-unsaturated pyrrolizidine alkaloid derivatives) is not merely "toxic" in the conventional sense. It is a pro-toxin .

In its native form, it is relatively chemically stable. However, upon entering a biological system, hepatic cytochrome P450 enzymes (specifically CYP3A4 and CYP2B) metabolize it into a pyrrolic ester . This highly reactive metabolite acts as a bifunctional alkylating agent, cross-linking DNA and proteins, leading to Hepatic Veno-Occlusive Disease (HVOD) and genotoxicity.

Operational Implication: Your safety and disposal protocols must prevent any route of entry (inhalation, dermal, ingestion) to stop this biological activation. The protocols below are designed as a self-validating system : if the containment fails, the chemical deactivation markers provide immediate visual feedback.

Chemical Profile & Hazard Assessment
PropertySpecificationOperational Significance
Chemical Class Pyrrolizidine Alkaloid (Necine Base)Precursor to reactive pyrroles.[1]
Primary Hazard Hepatotoxic / Genotoxic Targets liver sinusoidal endothelial cells.
Stability Stable at neutral pHDo not rely on simple water rinsing.
Solubility Organic soluble (Chloroform/MeOH)Lipophilic nature aids skin absorption.
Disposal Code HPAPI / Cytotoxic Must be segregated from general chemical waste.
Mechanism of Toxicity (The "Why")

To understand the disposal rigor, you must visualize the activation pathway. We are not just disposing of a chemical; we are preventing the formation of a DNA-crosslinking agent.

G Compound 2-Ethylidenehexahydro- 1H-pyrrolizine (Pro-Toxin) Liver Hepatic Metabolism (CYP3A4 / CYP2B) Compound->Liver Ingestion/Absorption Metabolite Dehydropyrrolizidine (Reactive Pyrrole) Liver->Metabolite Dehydrogenation Damage DNA/Protein Cross-linking (Liver Necrosis / Cancer) Metabolite->Damage Alkylation

Figure 1: The Metabolic Activation Pathway.[1] Disposal procedures are designed to break the chain before "Ingestion/Absorption" occurs.

Containment & Handling Strategy

The Self-Validating System: Do not handle this compound on an open bench. Use a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

  • Double-Gloving Protocol:

    • Inner Layer: Nitrile (4 mil) – Visual indicator (e.g., bright blue).

    • Outer Layer: Long-cuff Nitrile or Laminate (e.g., Silver Shield) – Chemical barrier.

    • Validation: If the inner glove is visible or stained, the outer barrier is compromised. Change immediately.

Disposal Procedures (Step-by-Step)

The only universally accepted method for complete destruction of the pyrrolizidine core is High-Temperature Incineration . Chemical deactivation is reserved for surface decontamination, not bulk disposal.

A. Solid Waste (Contaminated Solids, PPE, Vials)
  • Segregation: Place all contaminated solids (weigh boats, gloves, paper towels) into a transparent, sealable polyethylene bag (4 mil thickness).

  • Labeling: Apply a "CYTOTOXIC / GENOTOXIC WASTE" label.

  • Secondary Containment: Place the sealed bag into a rigid, yellow chemotherapy waste bin (or site-specific equivalent for incineration).

  • Disposal Path: Route directly to RCRA-approved incineration (Code U-listed or characteristic hazardous waste depending on local regulations).

B. Liquid Waste (Mother Liquors, Solvents)
  • Collection: Collect in a dedicated glass carboy labeled "P-Alkaloid Toxic Waste."

  • Solvent Compatibility: Ensure the solvent stream is compatible with incineration (e.g., avoid mixing with high-concentration oxidizers or radioactive isotopes).

  • No Drain Disposal: Under NO circumstances should this be poured down the sink. The compound is stable in water and poses a risk to aquatic life and downstream water tables.

C. Surface Decontamination (Spill Cleanup)

Standard soap and water are ineffective. You must chemically degrade the pyrrolizidine ring.

The Oxidation Protocol (Potassium Permanganate):

  • Mechanism:[2][3][4][5][6] Oxidizes the unsaturated bond, breaking the potential for pyrrole formation.

  • Preparation: Prepare a solution of 0.1M Potassium Permanganate (KMnO₄) in 0.5M Sulfuric Acid (H₂SO₄) . Note: This is a strong oxidizer.

  • Application: Apply to the contaminated surface/glassware.

  • Contact Time: Allow to sit for 30 minutes . The purple color should persist. If it turns brown (Manganese dioxide), add more solution until purple persists (indicating excess oxidizer).

  • Neutralization: Neutralize with Sodium Metabisulfite or Ascorbic Acid until colorless.

  • Cleanup: Absorb liquid with vermiculite/pads and dispose of as solid hazardous waste (Section A).

Operational Decision Matrix

Use this logic flow to determine the immediate action for any quantity of the substance.

Disposal Start Waste Generation Type Determine State Start->Type Solid Solid / PPE / Debris Type->Solid Liquid Liquid / Solvents Type->Liquid Spill Spill / Surface Contam Type->Spill Bin Seal in 4-mil Bag Label: GENOTOXIC Solid->Bin Carboy Dedicated Carboy NO DRAIN DISPOSAL Liquid->Carboy Decon Oxidation Protocol (KMnO4 + H2SO4) Spill->Decon Incinerate High-Temp Incineration (>1000°C) Bin->Incinerate Carboy->Incinerate Decon->Bin Absorbed Waste

Figure 2: Operational Disposal Decision Matrix.

Regulatory & Compliance Notes
  • RCRA (USA): While specific PAs may not be explicitly P-listed, they meet the criteria for characteristic toxicity and should be managed as such to avoid "cradle-to-grave" liability.

  • European Union: Treat as H350 (May cause cancer) and H373 (May cause damage to organs) under CLP Regulation.

  • Transportation: UN 2811 (Toxic Solid, Organic, N.O.S.) or UN 2810 (Toxic Liquid, Organic, N.O.S.).

References
  • European Medicines Agency (EMA). (2020). Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[5][7][8]

  • National Toxicology Program (NTP). (2011). Report on Carcinogens, Twelfth Edition: Pyrrolizidine Alkaloids. U.S. Department of Health and Human Services.

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[1][5] EFSA Journal.[5]

  • PubChem. (2024). Pyrrolizidine Alkaloid Toxicity Pathway. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[3][9]

Sources

Personal protective equipment for handling 2-Ethylidenehexahydro-1H-pyrrolizine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Hazard Context

2-Ethylidenehexahydro-1H-pyrrolizine belongs to the class of Pyrrolizidine Alkaloids (PAs) .[1][2] While often utilized in pheromone research or total synthesis, this structural class carries a significant "structural alert" for hepatotoxicity (specifically Veno-Occlusive Disease) and genotoxicity .

As a Senior Application Scientist, I urge you to look beyond the specific lack of a customized SDS for this exact isomer. You must apply the Precautionary Principle . 1,2-unsaturated pyrrolizidines are metabolically activated by CYP450 enzymes in the liver to form reactive pyrroles, which cross-link DNA.

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) with a default Occupational Exposure Band (OEB) of 3 or 4 until specific toxicological data proves otherwise.

The Hierarchy of Controls: Engineering First

PPE is your last line of defense, not your first. Before selecting gloves or masks, you must validate your engineering controls.

Control LevelRequirement for 2-Ethylidenehexahydro-1H-pyrrolizine
Primary Containment Class II Biosafety Cabinet (BSC) or Powder Containment Hood (HEPA filtered). Rationale: Prevents aerosolization during weighing (the highest risk activity).
Secondary Containment Restricted Access Lab . Negative pressure relative to the corridor.
Surface Control Static Dissipative Mats/Bars . Rationale: PA salts can be electrostatic; static discharge can disperse particles outside the weigh boat.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for OEB 3/4 handling standards.

A. Hand Protection (The Barrier)

Standard nitrile gloves are insufficient for prolonged contact with PA solutions.

ParameterSpecificationScientific Rationale
Primary Layer Nitrile (4 mil minimum) Tactile sensitivity for equipment manipulation.
Secondary Layer Silver Shield® (Laminate) or High-Grade Nitrile (8 mil) Permeation Resistance. PAs in organic solvents (DCM, MeOH) can permeate standard nitrile in <15 mins. Laminate offers >4-hour breakthrough time.
Technique Double Gloving The outer glove takes the contamination; the inner glove protects the skin during doffing.
B. Respiratory & Body Protection
ComponentSpecificationOperational Logic
Respiratory (In Hood) N95 or P100 (Fit-tested) Backup protection in case of containment breach (e.g., sash movement).
Respiratory (Open Bench) FORBIDDEN Do not handle open powder on an open bench. If unavoidable, a PAPR (Powered Air Purifying Respirator) is mandatory.
Body Tyvek® Lab Coat (Closed front) Disposable. Cotton coats absorb and retain alkaloids, creating a secondary exposure source in the laundry.
Eyes Chemical Splash Goggles Safety glasses are insufficient if the compound is in solution (splash risk).
Operational Workflow: The "Safe-Path" Protocol
Visualizing the Decision Logic

PPE_Decision_Matrix Start Start: Handling 2-Ethylidenehexahydro-1H-pyrrolizine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Oil State_Check->Liquid Eng_Solid Engineering: Powder Hood / Glovebox Solid->Eng_Solid Eng_Liquid Engineering: Fume Hood Liquid->Eng_Liquid PPE_Solid PPE: Double Nitrile + Tyvek + P100 Mask Eng_Solid->PPE_Solid PPE_Liquid PPE: Silver Shield Gloves + Goggles Eng_Liquid->PPE_Liquid Action Perform Operation PPE_Solid->Action PPE_Liquid->Action Decon Decon: 10% Bleach (Oxidation) Action->Decon Disposal Disposal: High Temp Incineration Decon->Disposal

Caption: Decision matrix for selecting Engineering Controls and PPE based on physical state.

Step-by-Step Handling Protocol (Weighing)
  • Preparation:

    • Place a plastic-backed absorbent mat in the hood.

    • Pre-wet a paper towel with solvent (methanol) and place it near the balance (acts as a "particle trap" for stray grains).

  • The Weighing:

    • Don double gloves.

    • Use an anti-static gun on the weighing boat before adding the compound.

    • Transfer powder using a disposable spatula. Never reuse spatulas.

  • Solubilization (The Critical Transition):

    • Add solvent immediately to the weigh boat or vial.

    • Scientific Insight: Once in solution, the inhalation risk drops, but the permeation risk spikes. This is the moment to switch to Silver Shield gloves if using penetrating solvents like DCM.

  • Decontamination:

    • PAs are susceptible to oxidation.[3] Wipe all surfaces with 10% Sodium Hypochlorite (Bleach) , followed by water, then ethanol. The bleach oxidizes the pyrrolizidine core, reducing toxicity.

Emergency & Disposal
  • Spill Scenario (Powder):

    • Do not sweep. Sweeping aerosolizes the dust.

    • Cover with wet paper towels (to dampen), then scoop into a hazardous waste bag.

  • Spill Scenario (Liquid):

    • Absorb with vermiculite or specific chemical spill pads.

  • Disposal:

    • Labeling: Clearly mark as "Toxic: Pyrrolizidine Alkaloid."

    • Method: High-temperature incineration is the only validated method for complete destruction of the pyrrolizidine ring system. Do not dispose of down the drain.

References
  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2][4] EFSA Journal. Link

  • SafeBridge Consultants. (2024). Potent Compound Safety: Categorization and Handling.[5][6][7][8][9] (Industry Standard for OEB Classification). Link

  • PubChem. (2024). Pyrrolizidine Alkaloid Toxicity Profile.[1][7][10] National Library of Medicine. Link

  • World Health Organization (WHO). (1989).[10] Pyrrolizidine Alkaloids Health and Safety Guide.[1][10] IPCS International Programme on Chemical Safety.[1] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.